Methyl 2-methyloxazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQUYIDTEHMXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652089 | |
| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651059-70-0 | |
| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-methyloxazole-5-carboxylate from Foundational Starting Materials
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] Methyl 2-methyloxazole-5-carboxylate, in particular, serves as a crucial building block for more complex molecular architectures. This guide provides an in-depth exploration of robust and efficient synthetic strategies for its preparation from basic, readily available starting materials. We will dissect two primary, field-proven methodologies: the classical Robinson-Gabriel synthesis and a modern [3+2] cycloaddition approach. The discussion emphasizes the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of the 2,5-Disubstituted Oxazole Core
Oxazole derivatives are ubiquitous in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern of this compound, featuring a methyl group at the C2 position and a methyl ester at the C5 position, offers two distinct points for further chemical modification. The C2-methyl group can undergo various C-H activation or functionalization reactions, while the C5-ester provides a handle for amide bond formation, reduction, or hydrolysis, making it a highly versatile synthetic intermediate.[2] This guide is designed to equip researchers and drug development professionals with the foundational knowledge to synthesize this key intermediate efficiently and scalably.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals several potential bond disconnections that point toward established oxazole synthesis methodologies. The core strategy involves forming the C-O and C=N bonds of the heterocyclic ring from acyclic precursors.
Figure 1: Retrosynthetic approaches to this compound.
This analysis highlights two primary pathways:
-
The Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] For our target, this requires the synthesis of an N-acetylated α-amino-β-ketoester.
-
[3+2] Cycloaddition: A more contemporary strategy involves the direct reaction of a carboxylic acid (providing the C2-substituent) with an activated isocyanide (providing the C4 and C5 atoms).[7][8]
We will explore both methodologies in detail, providing the necessary protocols and mechanistic insights.
Methodology 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and time-tested method for preparing oxazoles by the acid-catalyzed cyclodehydration of N-acyl-α-amino ketones.[6][9] The reaction's driving force is the formation of the stable aromatic oxazole ring.
Mechanistic Principle
The reaction proceeds via protonation of one of the carbonyl oxygens of the N-acyl-α-amino ketone precursor, followed by an intramolecular nucleophilic attack from the other carbonyl oxygen to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration steps lead to the final aromatic oxazole product. The choice of a powerful dehydrating agent is critical to drive the reaction to completion.[10][11]
Figure 2: Experimental workflow for the Robinson-Gabriel synthesis.
Synthesis of the Precursor: Methyl 2-(acetylamino)-3-oxobutanoate
The key starting material, an N-acyl-α-amino ketone, must first be prepared. A common route starts from commercially available methyl acetoacetate.
Protocol 1: Precursor Synthesis
-
Oximation: React methyl acetoacetate with sodium nitrite in acetic acid to form methyl 2-hydroxyimino-3-oxobutanoate.
-
Reduction & Acetylation: The oxime is then reduced (e.g., with zinc in acetic acid or catalytic hydrogenation) to the corresponding amine, which is acetylated in situ with acetic anhydride to yield the desired precursor, Methyl 2-(acetylamino)-3-oxobutanoate.
Experimental Protocol: Cyclodehydration
Materials:
-
Methyl 2-(acetylamino)-3-oxobutanoate (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice-water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the precursor, Methyl 2-(acetylamino)-3-oxobutanoate.
-
Acid Addition: Carefully add concentrated sulfuric acid (approx. 2-3 equivalents) or polyphosphoric acid (enough to ensure stirring) to the precursor at 0 °C.
-
Heating: Heat the mixture to 100-120 °C (for H₂SO₄) or 160-180 °C (for PPA) for 2-4 hours.[12] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto a stirred mixture of ice and water.[12]
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Causality: The use of strong protic acids like H₂SO₄ or PPA serves a dual purpose: they catalyze the cyclization by protonating the carbonyl groups, making them more electrophilic, and they act as powerful dehydrating agents to remove the water generated, thus driving the equilibrium towards the aromatic oxazole product.[10]
Methodology 2: [3+2] Cycloaddition from Carboxylic Acids
A more modern and often milder alternative involves the direct synthesis of oxazoles from carboxylic acids and isocyanides.[8] This approach offers high atom economy and avoids the need for pre-functionalized precursors. For our target, this translates to a one-pot reaction between acetic acid and methyl isocyanoacetate.
Mechanistic Principle
This transformation relies on the in-situ activation of the carboxylic acid. A coupling reagent, such as a stable triflylpyridinium salt, converts the carboxylic acid into a highly reactive acylpyridinium salt. This intermediate is then trapped by the nucleophilic isocyanide carbon of methyl isocyanoacetate. A subsequent intramolecular cyclization and elimination sequence yields the 4,5-disubstituted oxazole.[8]
Figure 3: Logical relationship in the [3+2] cycloaddition synthesis.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Acetic Acid (1.2 equiv)
-
Methyl Isocyanoacetate (1.0 equiv)
-
Triflylpyridinium reagent (e.g., N-(Trifluoromethylsulfonyl)pyridinium Triflate) (1.2 equiv)[8]
-
4-(Dimethylamino)pyridine (DMAP) (2.4 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Activation: To a solution of acetic acid and the triflylpyridinium reagent in DCM, add DMAP at room temperature and stir for 10-15 minutes to generate the active acylpyridinium salt in situ.
-
Cycloaddition: Add a solution of methyl isocyanoacetate in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of the isocyanide.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the target compound.
Causality: The success of this method hinges on the choice of the activating agent. The triflylpyridinium salt is highly effective at converting the weakly electrophilic carboxylic acid into a potent acylating agent.[8] DMAP acts as a base to facilitate the formation of the acylpyridinium salt and subsequent steps. This one-pot sequence is highly efficient as it avoids the isolation of reactive intermediates.
Comparative Analysis of Synthetic Routes
The choice between the Robinson-Gabriel and the [3+2] cycloaddition methods depends on factors such as available starting materials, desired scale, and tolerance for harsh reaction conditions.
| Feature | Robinson-Gabriel Synthesis | [3+2] Cycloaddition Synthesis |
| Starting Materials | Methyl acetoacetate derivative | Acetic acid, Methyl isocyanoacetate |
| Key Reagents | Strong acids (H₂SO₄, PPA) | Triflylpyridinium salt, DMAP |
| Reaction Conditions | High temperatures (100-180 °C) | Room temperature |
| Advantages | Classical, well-established method | Mild conditions, high atom economy, one-pot procedure |
| Disadvantages | Harsh acidic conditions, multi-step precursor synthesis | Requires specialized activating reagent |
| Reference | [5][6][12] | [7][8] |
Conclusion
The synthesis of this compound can be successfully achieved from basic starting materials via multiple strategic pathways. The Robinson-Gabriel synthesis represents a powerful, classical approach, albeit one that requires harsh conditions and a multi-step preparation of its key precursor. In contrast, the modern [3+2] cycloaddition of acetic acid and methyl isocyanoacetate offers a milder, more direct, and highly efficient one-pot alternative that is well-suited for modern organic and medicinal chemistry laboratories. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
"Methyl 2-methyloxazole-5-carboxylate" CAS number 651059-70-0 properties
An In-depth Technical Guide to Methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0)
Executive Summary
This compound is a heterocyclic compound featuring a five-membered oxazole ring. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Possessing both a nucleophilic nitrogen atom and an electrophilic ester functional group, this compound serves as a versatile and valuable building block in organic synthesis. Its primary utility lies in its role as a key intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and safety protocols, tailored for researchers and professionals in the field of drug discovery and chemical development.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its unique identifiers and physical characteristics. These properties are critical for its handling, characterization, and application in experimental settings.
Chemical Structure and Identifiers
The molecule consists of an oxazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 651059-70-0 | [1][3] |
| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| Molecular Formula | C₆H₇NO₃ | [1][3] |
| Molecular Weight | 141.13 g/mol | [1] |
| Physical Form | Solid (Off White) | [1] |
| Purity | ≥ 98-99% (Typical) | [1] |
| Boiling Point | 191.1 ± 13.0 °C (Predicted) | [3][4] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3][4] |
| InChI Key | HCQUYIDTEHMXQS-UHFFFAOYSA-N | |
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for this compound are proprietary, its structure lends itself to established methodologies for constructing 2,5-disubstituted oxazole rings. The choice of pathway often depends on the availability of starting materials and the desired scale of production.
General Synthetic Approaches
The synthesis of oxazoles is a well-documented area of heterocyclic chemistry. Key strategies applicable to this target molecule include:
-
[3+2] Cycloaddition Reactions: These methods are highly efficient for forming the five-membered oxazole ring. A common approach involves the reaction of an isocyanide with an acid chloride or a similar activated carbonyl species.[5] For instance, the reaction of methyl isocyanoacetate with an appropriate precursor can yield the oxazole-5-carboxylate core.[6][7]
-
Van Leusen Oxazole Synthesis: This powerful one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde to form the oxazole ring.[8] While not directly applicable for the 5-carboxylate, modifications of this reaction can be employed.
-
Functional Group Interconversion: An alternative strategy involves synthesizing a related oxazole derivative and then performing functional group manipulations. For example, one could start with the corresponding 2-methyloxazole-5-carboxylic acid and perform an esterification with methanol in the presence of an acid catalyst to yield the final product.[9]
Reactivity and Application as a Synthetic Intermediate
The utility of this compound in drug discovery stems from the reactivity of its functional groups, which serve as handles for further molecular elaboration.
Key Reactive Sites
-
Methyl Ester: The ester group is the primary site for modification. It can undergo:
-
Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid (2-methyloxazole-5-carboxylic acid).[9] This acid is a crucial intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt or HATU) with various amines.
-
Amidation: Direct reaction with amines, sometimes at elevated temperatures, can form amides, though hydrolysis followed by coupling is often more efficient.
-
Transesterification: Reaction with another alcohol under acidic or basic conditions can exchange the methyl group for a different alkyl or aryl group.[9]
-
-
Oxazole Ring: The oxazole ring is aromatic and generally stable. However, it can participate in certain reactions, such as electrophilic substitution, though it is less reactive than other heterocycles like pyrrole or furan. The electron-withdrawing nature of the carboxylate group at C5 deactivates the ring towards electrophilic attack.
This dual reactivity makes it a valuable precursor for creating libraries of compounds for biological screening. For example, the oxazole core is found in DGAT-1 inhibitors for obesity and diabetes, as well as tubulin polymerization inhibitors used as anticancer agents.[10][11]
Spectroscopic and Analytical Data
Full characterization relies on standard spectroscopic methods. While specific spectra for this compound must be obtained from the supplier, the expected data can be predicted based on its structure.[12][13]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around 2.5-2.7 ppm for the C2-methyl group protons.
-
A singlet around 3.8-4.0 ppm for the ester methyl group protons.
-
A singlet around 7.5-8.0 ppm for the single proton on the oxazole ring (H4).
-
-
¹³C NMR: The carbon NMR spectrum should reveal six signals corresponding to each unique carbon atom: the two methyl carbons, the three distinct carbons of the oxazole ring, and the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 141. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is derived from supplier safety data sheets.[14]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. | [14][15] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Recommended storage is often in a freezer to ensure long-term stability. | |
In case of accidental exposure, it is crucial to consult the full Safety Data Sheet (SDS) and seek medical attention.[14]
Conclusion
This compound, CAS 651059-70-0, is a strategically important heterocyclic building block. Its well-defined structure, predictable reactivity, and the established importance of the oxazole scaffold in bioactive compounds make it a valuable tool for medicinal chemists and researchers in drug development. Through straightforward transformations, primarily centered on its methyl ester functionality, it provides a reliable entry point for the synthesis of diverse and complex molecules with potential therapeutic applications. Adherence to standard safety protocols is essential when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. m.upfluorochem.com [m.upfluorochem.com]
- 5. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 10. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 651059-70-0|this compound|BLD Pharm [bldpharm.com]
- 13. 2-Methyl-oxazole-5-carboxylic acid(1216012-87-1) 1H NMR spectrum [chemicalbook.com]
- 14. file.ambeed.com [file.ambeed.com]
- 15. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-methyloxazole-5-carboxylate: ¹H and ¹³C NMR Analysis
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0). This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide will delve into the predicted spectral features of this molecule, offering insights grounded in established principles of NMR spectroscopy and comparative data from related oxazole derivatives.
Introduction: The Significance of this compound
This compound belongs to the oxazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.[1] Oxazole derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in the synthesis of new therapeutic agents.[2] Accurate structural characterization is paramount in the development of such molecules, and NMR spectroscopy stands as a primary tool for providing detailed atomic-level structural information.[3] This guide will provide a comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the underlying principles that govern the chemical shifts and coupling patterns.
Molecular Structure and Predicted NMR Spectra
The molecular structure of this compound is foundational to understanding its NMR spectra. The key to accurate spectral interpretation lies in recognizing the distinct chemical environments of each proton and carbon atom within the molecule.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show three distinct signals corresponding to the three different proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.8 - 8.2 | Singlet (s) | 1H | H-4 | The proton at position 4 of the oxazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and the ester group. Its chemical shift is predicted to be in the downfield region typical for protons on electron-deficient aromatic rings.[4][5] |
| 2 | ~3.9 | Singlet (s) | 3H | -OCH₃ (ester) | The methyl protons of the ester group are attached to an oxygen atom, which is electronegative and causes a downfield shift. This signal is expected to appear as a sharp singlet. |
| 3 | ~2.5 | Singlet (s) | 3H | -CH₃ (at C2) | The methyl protons attached to the C2 position of the oxazole ring are in a relatively shielded environment compared to the other protons and are expected to appear as a singlet in the upfield region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.[6] |
| 2 | ~160 | C2 (oxazole) | The carbon at position 2 of the oxazole ring, bonded to nitrogen and a methyl group, is expected to be in the downfield region characteristic of carbons in heterocyclic aromatic systems.[7] |
| 3 | ~145 | C5 (oxazole) | The carbon at position 5, attached to the ester group, is also significantly deshielded.[7] |
| 4 | ~130 | C4 (oxazole) | The carbon at position 4, bonded to a proton, will have a chemical shift in the aromatic region, influenced by the adjacent oxygen and the overall electron distribution in the ring.[7] |
| 5 | ~52 | -OCH₃ (ester) | The carbon of the ester's methyl group will be found in the typical range for sp³ carbons attached to an oxygen atom. |
| 6 | ~14 | -CH₃ (at C2) | The methyl carbon at C2 is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.
Diagram: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of pure this compound. The purity of the sample is crucial for obtaining a clean spectrum.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules due to its good dissolving power and the presence of a deuterium signal for locking the magnetic field.[8] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5]
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. The lock ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to higher resolution spectra.
-
For the ¹H NMR spectrum, acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. The spectrum should be acquired with proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons with attached protons.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectra.
-
Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Perform peak picking to identify the exact chemical shifts of all signals in both spectra.
-
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from structurally analogous compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data, which can then be used to validate and refine the predictions made herein. For researchers in drug discovery and organic synthesis, a thorough understanding of the NMR spectroscopic features of such heterocyclic molecules is indispensable for unambiguous structure confirmation and purity assessment.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. smolecule.com [smolecule.com]
- 3. journalspub.com [journalspub.com]
- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
Chemical structure and IUPAC name of "Methyl 2-methyloxazole-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in numerous pharmacologically active compounds. Within this important class of heterocycles, Methyl 2-methyloxazole-5-carboxylate emerges as a versatile and highly valuable building block. Its bifunctional nature, possessing both a reactive ester for amide bond formation and a modifiable methyl group, allows for extensive chemical elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics.
Chemical Structure and Nomenclature
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring. The ring is substituted at the 2-position with a methyl group and at the 5-position with a methyl carboxylate group.
Systematic IUPAC Name: Methyl 2-methyl-1,3-oxazole-5-carboxylate
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Information:
| Identifier | Value |
| CAS Number | 651059-70-0[1] |
| Molecular Formula | C₆H₇NO₃[1] |
| Molecular Weight | 141.13 g/mol |
| InChI Key | HCQUYIDTEHMXQS-UHFFFAOYSA-N |
Synthesis Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the construction of the oxazole ring from acyclic precursors, followed by esterification if necessary.
Hantzsch-Type Synthesis and Esterification
A prevalent method for constructing the oxazole core is a modification of the Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide. For this compound, a plausible route begins with the reaction of a suitable β-ketoester with a halogenating agent, followed by cyclization with acetamide. The resulting carboxylic acid can then be esterified.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Methyl-1,3-oxazole-5-carboxylic acid
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as acetonitrile, add thioacetamide (1.2 equivalents).
-
Cyclization: Add triethylamine (2.5 equivalents) to the mixture. Heat the reaction mixture to reflux (approximately 82°C) for one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the intermediate ester is hydrolyzed by adding a solution of sodium hydroxide and heating.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of less than 2. The precipitated product, 2-methyl-1,3-oxazole-5-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Fischer Esterification
-
Esterification: Suspend the crude 2-Methyl-1,3-oxazole-5-carboxylic acid (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Isolation and Purification: After completion, the methanol is removed under reduced pressure. The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl group at the 2-position (approx. 2.5 ppm), a singlet for the methyl ester protons (approx. 3.9 ppm), and a singlet for the proton on the oxazole ring at the 4-position (approx. 7.5-8.0 ppm). |
| ¹³C NMR | Resonances for the methyl carbon at C2, the oxazole ring carbons (C2, C4, C5), the ester carbonyl carbon, and the methyl ester carbon. |
| FT-IR (cm⁻¹) | A strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands for the ester and the oxazole ring. C-H stretching vibrations for the methyl groups. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 141.13. Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃). |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively functionalize the ester and methyl groups.
Precursor for Bioactive Molecules
The ester functionality of this compound serves as a handle for the introduction of various side chains through amide bond formation. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Oxazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-methyl-5-carboxylate scaffold provides a robust starting point for the exploration of new chemical space in the quest for novel therapeutic agents.
Building Block in Organic Synthesis
Beyond its direct application in medicinal chemistry, this compound is a versatile building block in broader organic synthesis. The oxazole ring can participate in various chemical transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Caption: Applications and functionalization of this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Store in a cool, dry place, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Topic: Methyl 2-methyloxazole-5-carboxylate: A Comprehensive Guide to Solubility and Stability Studies
An In-Depth Technical Guide for Drug Development Professionals
Foreword: From Molecule to Medicine
In the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, its fundamental physicochemical properties serve as the gatekeepers of success. Among the most critical of these are solubility and stability. For a molecule like Methyl 2-methyloxazole-5-carboxylate (CAS: 651059-70-0), a heterocyclic compound with potential as a synthetic building block in medicinal chemistry, understanding these characteristics is not merely an academic exercise; it is a prerequisite for rational drug development.[1][2] Poor aqueous solubility can doom a candidate with low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1]
This guide provides a robust framework for the comprehensive evaluation of this compound. We will move beyond rote procedures to explore the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH). Our objective is to equip researchers with the knowledge to generate a self-validating, reliable, and insightful data package that will guide formulation, define storage conditions, and ultimately, determine the viability of this compound for further development.
Physicochemical Profile & Analytical Cornerstone
Before embarking on solubility or stability assessments, a foundational understanding of the molecule and a reliable method for its quantification are essential.
1.1 Core Properties
This compound is a small heterocyclic molecule. Its structure, featuring an oxazole ring, a methyl ester, and a methyl group, dictates its polarity and potential for intermolecular interactions. A summary of its known and predicted properties is crucial for experimental design.
| Property | Value / Information | Source |
| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| CAS Number | 651059-70-0 | [3] |
| Molecular Formula | C₆H₇NO₃ | [3] |
| Molecular Weight | 141.12 g/mol | [3] |
| Physical Form | Solid | |
| Predicted Density | 1.179 ± 0.06 g/cm³ | [3] |
| Storage | Freezer |
1.2 The Analytical Workhorse: A Stability-Indicating HPLC-UV Method
A validated, stability-indicating analytical method is the bedrock of these studies. It must accurately quantify the parent compound and, critically, separate it from any potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard and most appropriate choice.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining a small organic molecule like this oxazole derivative.
-
Mobile Phase Scouting:
-
Prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic phase (Acetonitrile or Methanol).
-
Run a gradient elution from 10% to 90% organic phase over 20 minutes to determine the approximate retention time.
-
Rationale: A gradient elution provides a wide-ranging screen to ensure all potential impurities, from polar to nonpolar, are eluted from the column.
-
-
Wavelength Selection: Using a photodiode array (PDA) detector, scan the UV spectrum of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This ensures maximum sensitivity for the parent compound.
-
Method Optimization:
-
Adjust the mobile phase composition and gradient slope to achieve a retention time for the parent peak between 5-10 minutes, with good peak shape (tailing factor < 1.5).
-
The method is considered "stability-indicating" once it can resolve the parent peak from all degradants generated during forced degradation studies (see Section 3.0).[4][5]
-
-
System Suitability: Before any analysis, perform system suitability tests. This includes multiple injections of a standard solution to ensure the system is performing consistently. Key parameters include retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000).
Solubility Assessment: Defining the Dissolution Landscape
Solubility dictates the rate and extent of absorption for orally administered drugs. We assess this property under both kinetic and thermodynamic conditions.[6]
2.1 High-Throughput Screening: Kinetic Solubility
Kinetic solubility is a rapid, non-equilibrium measurement of how readily a compound precipitates when an organic stock solution is introduced into an aqueous buffer.[1][6] It is invaluable for early-stage discovery to quickly flag compounds with potential issues.[6]
Protocol 2: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, serially dilute the stock solution in DMSO.
-
Assay Execution: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvent effects.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Analysis: The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility.
2.2 The Gold Standard: Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true saturation concentration of a compound in a solvent at equilibrium. The "shake-flask" method is the definitive technique for this measurement and is required for regulatory submissions.[7][8]
Protocol 3: Thermodynamic Solubility by the Shake-Flask Method
-
System Setup: Add an excess amount of solid this compound to vials containing various biorelevant media. A typical set includes:
-
0.1 N HCl (pH ~1.2, simulating gastric fluid)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8, simulating intestinal fluid)[8]
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.
-
Rationale: This extended period ensures the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.[9]
-
-
Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm PVDF filter to remove any remaining undissolved solid.
-
Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using the validated HPLC-UV method (Protocol 1).[1]
-
Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mg/mL.
2.3 Expected Solubility Profile & Interpretation
| Solvent System | Predicted Solubility | Implication for Drug Development |
| Aqueous Buffer (pH 1.2 - 7.4) | Low | The oxazole ring is weakly basic (pKa of conjugate acid ~0.8), suggesting pH will have minimal impact on solubility.[10] Low aqueous solubility is a major hurdle for oral bioavailability and may necessitate enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations). |
| Ethanol / Methanol | Moderate to High | Good solubility in polar protic solvents is expected due to potential hydrogen bonding with the ester carbonyl. Useful for certain liquid formulation types. |
| DMSO / Acetonitrile | High | Expected to be highly soluble in polar aprotic solvents, making these suitable for preparing stock solutions for in vitro assays. |
Stability Assessment: Unveiling Molecular Liabilities
Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12]
3.1 Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4][13] This helps to:
-
Identify likely degradation products and establish degradation pathways.[13]
-
Demonstrate the specificity of the stability-indicating analytical method.[4]
-
Provide insights into the intrinsic stability of the molecule.[4]
Protocol 4: Forced Degradation Studies
A single batch of this compound is subjected to the following conditions, aiming for 5-20% degradation of the parent compound.[5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve in 0.1 N NaOH and heat at 60-80°C. Note: Ester hydrolysis is a primary concern here, likely yielding 2-methyloxazole-5-carboxylic acid.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat a solution of the compound in a neutral buffer.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][14]
After exposure, samples are neutralized (if necessary) and analyzed by the HPLC-UV method. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. chembk.com [chembk.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. acdlabs.com [acdlabs.com]
- 14. ICH Official web site : ICH [ich.org]
A Technical Guide to the Synthesis of Methyl 2-methyloxazole-5-carboxylate: From Foundational Methods to Modern Applications
Abstract
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for peptide bonds make it a highly sought-after heterocyclic motif in drug discovery. This guide provides an in-depth analysis of the synthetic origins of Methyl 2-methyloxazole-5-carboxylate, a versatile bifunctional building block. While a singular "initial discovery" publication for this fundamental molecule is historically ambiguous, its synthesis is deeply rooted in the foundational principles of heterocyclic chemistry. We will explore the most plausible and historically significant synthetic routes, detail their underlying mechanisms, provide validated experimental protocols, and contextualize the molecule's importance for researchers in pharmaceutical and chemical development.
The Strategic Importance of a Functionalized Oxazole Core
This compound (CAS 651059-70-0) is a strategically important synthetic intermediate.[3][4] The molecule possesses two distinct reactive handles: a methyl group at the C2 position, which can be a site for functionalization or act as a simple substituent, and a methyl ester at the C5 position, which is readily converted into amides, carboxylic acids, or more complex functionalities. This orthogonal reactivity allows for the sequential and controlled elaboration of molecular complexity, making it an ideal starting point for the construction of compound libraries and the synthesis of targeted active pharmaceutical ingredients (APIs). The oxazole core itself contributes to the overall physicochemical properties of a molecule, often enhancing metabolic stability and modulating receptor binding interactions.[1]
Foundational Synthetic Strategies: The van Leusen Oxazole Synthesis
One of the most efficient and widely adopted methods for the construction of the oxazole ring is the van Leusen Oxazole Synthesis, first reported in 1972.[1] This reaction is a powerful tool for forming 5-substituted oxazoles from aldehydes and is a highly probable route for an early, efficient synthesis of the target molecule's scaffold.[5]
Mechanistic Rationale and Causality
The van Leusen reaction leverages the unique reactivity of p-Toluenesulfonylmethyl isocyanide (TosMIC).[6] The key attributes of TosMIC that drive the reaction are:
-
Acidic Methylene Protons: The protons on the carbon between the sulfonyl and isocyanide groups are readily abstracted by a base.[6]
-
Isocyanide Carbon Electrophilicity/Nucleophilicity: The isocyanide group acts as a versatile "three-atom synthon" that participates in cyclization.[1]
-
Sulfinate as a Good Leaving Group: The tosyl group facilitates the final aromatization step.[7]
The reaction proceeds via a well-defined mechanism:
-
Deprotonation: A base (commonly potassium carbonate) deprotonates TosMIC to form a nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of an aldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline ring.[7][8]
-
Elimination (Aromatization): The presence of a proton on the C5 carbon allows for a base-promoted elimination of p-toluenesulfinic acid (TsH), which drives the formation of the stable aromatic oxazole ring.[5]
Visualizing the van Leusen Synthesis Workflow
Caption: Workflow for the van Leusen oxazole synthesis.
Self-Validating Protocol for a 2,5-Disubstituted Oxazole
While the classical van Leusen reaction yields 5-substituted oxazoles, modifications allow for 2,5-disubstitution. A logical approach for synthesizing this compound would involve reacting methyl isocyanoacetate with an acetaldehyde equivalent or using a related multi-component strategy. The following protocol is a robust, generalized procedure adapted from established methodologies.[9]
Objective: To synthesize a 2,5-disubstituted oxazole ring system.
Materials:
-
Methyl isocyanoacetate (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.5 eq) and methanol.
-
Addition of Reactants: To the stirred suspension at room temperature, add methyl isocyanoacetate (1.0 eq) followed by the slow addition of acetaldehyde (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup - Solvent Removal: Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Partition the resulting residue between ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.
Alternative Foundational Route: The Robinson-Gabriel Synthesis
Predating the van Leusen reaction by over six decades, the Robinson-Gabriel synthesis (1909-1910) is a classic method involving the cyclodehydration of a 2-acylamino-ketone.[10][11] This represents another plausible, albeit often more strenuous, route for an early synthesis.
Mechanistic Considerations
This synthesis requires a pre-formed 2-acylamino-ketone. For the target molecule, the required precursor would be methyl 2-(acetylamino)-3-oxopropanoate . The reaction proceeds by:
-
Protonation: A strong acid (e.g., H₂SO₄, PPA) protonates the ketone carbonyl, activating it towards nucleophilic attack.[9]
-
Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered dihydrooxazolol intermediate.
-
Dehydration: Subsequent elimination of two molecules of water (or a two-step dehydration) leads to the formation of the aromatic oxazole ring.
General Protocol for Robinson-Gabriel Cyclodehydration
This protocol is based on a one-pot modification using polyphosphoric acid (PPA) as both the solvent and dehydrating agent.[9]
Procedure:
-
Reaction Setup: In a flask protected from atmospheric moisture, heat polyphosphoric acid (PPA) to approximately 80-100°C to ensure it is fluid.
-
Addition of Precursor: Add the 2-acylamino-ketone precursor (1.0 eq) to the hot PPA with vigorous stirring.
-
Reaction: Increase the temperature to 160-180°C and maintain for 2-4 hours, monitoring by TLC.
-
Workup - Quenching: Allow the mixture to cool to below 100°C and carefully pour it onto a stirred mixture of ice and water.
-
Workup - Isolation: The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Workup - Neutralization: Wash the collected solid or organic extract with a 5% sodium bicarbonate solution until neutral, followed by a final wash with water.
-
Drying and Purification: Dry the crude product and purify by recrystallization or column chromatography.
Data Summary and Comparative Analysis
| Parameter | Van Leusen Synthesis (Modified) | Robinson-Gabriel Synthesis |
| Key Reactants | Isocyanoacetate, Aldehyde | 2-Acylamino-ketone |
| Key Reagents | Base (e.g., K₂CO₃) | Strong Dehydrating Acid (H₂SO₄, PPA) |
| Temperature | Mild (Reflux in Methanol, ~65°C) | High (160-180°C) |
| Advantages | Mild conditions, high functional group tolerance, often high yields.[1] | Classic, robust method for specific precursors. |
| Disadvantages | Requires isocyanide precursors which can be lachrymatory. | Harsh acidic conditions, high temperatures, limited substrate scope.[10] |
Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 651059-70-0 |
| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Physical Form | Solid |
| Storage Temp. | Freezer |
A Documented Precedent: Synthesis of the Ethyl Ester Analog
While the precise first synthesis of the methyl ester is not prominently documented, the synthesis of its closest analog, ethyl 2-methyl-1,3-oxazole-5-carboxylate , was reported in a 1996 publication in Tetrahedron Letters.[12] The synthesis of the target methyl ester would follow an identical chemical logic, substituting the corresponding methyl ester starting materials. This report provides a concrete historical anchor for the preparation of this specific 2,5-disubstituted oxazole scaffold, likely utilizing an isocyanide-based methodology that was well-established at the time.
Conclusion for the Modern Researcher
For the contemporary scientist or drug development professional, understanding the foundational synthesis of this compound provides critical insight into the robust and versatile nature of oxazole chemistry. While modern, metal-catalyzed methods for oxazole synthesis continue to be developed, the van Leusen synthesis remains a remarkably efficient, practical, and scalable approach for accessing this and related scaffolds.[13] Its mild conditions and operational simplicity ensure its continued relevance in both academic and industrial settings. This guide serves as a technical resource, grounding the utility of this valuable building block in the solid principles of established organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 651059-70-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity Profile of Methyl 2-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry and organic synthesis.[1][2] This guide provides a detailed examination of the reactivity of Methyl 2-methyloxazole-5-carboxylate, a bifunctionalized derivative whose chemistry is governed by the nuanced interplay of its electron-donating C2-methyl group and electron-withdrawing C5-methyl carboxylate group. We will explore the molecule's behavior in electrophilic and nucleophilic substitutions, cycloaddition reactions, and metalation-based functionalizations. This analysis emphasizes the causal relationships between the electronic structure of the substituted oxazole and its synthetic utility, offering field-proven insights and detailed protocols for laboratory application.
The Oxazole Core: An Electronic and Reactivity Overview
Fundamental Properties of the Oxazole Ring
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity, derived from the delocalization of six π-electrons, confers significant thermal stability.[3][4] However, the high electronegativity of the oxygen and the pyridine-like nitrogen atom at position 3 creates an uneven electron distribution. This renders the ring system electron-deficient compared to carbocyclic aromatic rings, generally deactivating it towards electrophilic attack.[5]
The relative acidity of the ring protons is a critical feature, following the order C2 > C5 > C4.[4] The C2 proton is the most acidic (pKa ≈ 20), making this position the primary site for deprotonation by strong bases in unsubstituted oxazoles.[3]
Electronic Profile of this compound
In this compound, the inherent reactivity of the oxazole core is modulated by two substituents with opposing electronic effects.
-
C2-Methyl Group (-CH₃): An electron-donating group (EDG) through induction and hyperconjugation. It increases the electron density of the ring, particularly at the C5 and C4 positions, which would typically activate the ring towards electrophilic attack.
-
C5-Methyl Carboxylate Group (-COOCH₃): A strong electron-withdrawing group (EWG) through resonance and induction. It significantly reduces the electron density of the ring, especially at the C4 and C2 positions, deactivating it towards electrophilic attack and increasing the acidity of the C4-H proton.
The net effect is a highly polarized ring where the deactivating influence of the C5-ester dominates, making electrophilic substitution challenging while simultaneously activating the C4 position for nucleophilic attack via deprotonation.
Electrophilic Aromatic Substitution (SEAr)
Mechanistic Considerations
Direct electrophilic substitution on the oxazole ring is intrinsically difficult due to its electron-deficient nature.[5][6] The potent deactivating effect of the C5-methyl carboxylate group in this compound exacerbates this, meaning that classical SEAr reactions like nitration, sulfonation, or Friedel-Crafts alkylation generally require forcing conditions and result in low yields, if they proceed at all.[6]
Regioselectivity
Should an SEAr reaction be forced, the regiochemical outcome is dictated by the directing effects of the existing substituents. The C2-methyl group directs ortho/para, activating the C5 and C4 positions. The C5-ester group is a meta-director, deactivating the C4 position. The most electron-rich and least sterically hindered position available for an incoming electrophile is C4. Therefore, C4 is the predicted site of substitution, though the overall reactivity remains very low.
| Position | Influence of C2-Methyl (EDG) | Influence of C5-Ester (EWG) | Net Effect on SEAr |
| C4 | Activating | Deactivating (strong) | Strongly Deactivated |
| C5 | (Substituted) | (Substituted) | N/A |
Deprotonation and Nucleophilic Reactivity
The most synthetically valuable reactivity pathway for this molecule involves leveraging the acidity of the C4-H proton for deprotonation (metalation), followed by quenching with an electrophile.
C4-Metalation
While the C2 proton is the most acidic in unsubstituted oxazoles, the C2 position in the title compound is blocked by a methyl group. The electron-withdrawing C5-ester significantly increases the acidity of the adjacent C4 proton, making it the most acidic site on the ring. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively deprotonates the C4 position to generate a stable 4-lithiooxazole intermediate.[7][8] This approach circumvents the challenges of direct electrophilic substitution and provides a reliable entry point for C4-functionalization.
Reactivity of the Ester Group
The C5-methyl carboxylate group is susceptible to standard nucleophilic acyl substitution reactions. This allows for further diversification of the molecule.
-
Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.
-
Amidation: The ester can be converted to an amide directly by heating with an amine or by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., HATU, EDC).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.
Cycloaddition Reactions: The Diels-Alder Approach
Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful transformation for synthesizing pyridine derivatives.[3][6] The reaction proceeds through a bicyclic intermediate which then eliminates a small molecule (like water) to aromatize.[9]
The reactivity of this compound in a Diels-Alder reaction is a balance of its substituent effects. The C2-methyl group (EDG) slightly promotes the reaction, while the C5-ester (EWG) makes the oxazole more electron-poor. This makes it more suitable for an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.[3] However, protonation or coordination of a Lewis acid to the oxazole nitrogen can facilitate reactions with standard dienophiles by lowering the LUMO energy of the oxazole diene system.[10][11][12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Formation of Methyl 2-methyloxazole-5-carboxylate via Cyclization Reactions
Preamble: The Oxazole Core in Modern Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role in the development of numerous pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents. Methyl 2-methyloxazole-5-carboxylate represents a quintessential example of a functionalized oxazole, featuring key substitution points that allow for further molecular elaboration. Understanding the mechanistic underpinnings of its formation is paramount for researchers aiming to design and synthesize novel oxazole-containing compounds with tailored properties. This guide provides an in-depth exploration of the core cyclization mechanisms that govern the synthesis of this and related 2,5-disubstituted oxazoles.
Part 1: Foundational Mechanisms of Oxazole Ring Formation
The construction of the oxazole core is typically achieved through cyclodehydration or oxidative cyclization reactions. Several named reactions have become cornerstones of oxazole synthesis, each offering distinct advantages depending on the desired substitution pattern and available precursors.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Pathway
First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains one of the most fundamental and reliable methods for synthesizing oxazoles.[1][2] The core principle involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone precursor.[2][3]
Causality of the Mechanism: The reaction is driven by the nucleophilicity of the amide oxygen and the electrophilicity of the ketone carbonyl, facilitated by a strong acid catalyst or dehydrating agent. The choice of agent is critical; reagents like concentrated sulfuric acid, polyphosphoric acid, phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) are commonly employed to promote both the initial cyclization and the final, often rate-limiting, dehydration step.[3][4]
Mechanistic Steps:
-
Carbonyl Activation: The ketone carbonyl of the α-acylamino ketone is protonated by the acid catalyst, significantly increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate, a hemiaminal-like species known as a dihydrooxazolol or oxazoline alcohol.[4]
-
Dehydration: The hydroxyl group of the intermediate is protonated, converting it into a good leaving group (water). Elimination of water, often with the assistance of a conjugate base, results in the formation of a double bond, yielding the stable, aromatic oxazole ring.
Caption: Key steps in the Robinson-Gabriel synthesis.
The Van Leusen Oxazole Synthesis: An Isocyanide-Based Approach
The Van Leusen reaction provides a powerful alternative for constructing the oxazole ring, particularly when starting from an aldehyde.[5][6] This method utilizes tosylmethyl isocyanide (TosMIC), a versatile C-N=C synthon, as a key reagent.[7]
Causality of the Mechanism: The unique reactivity of TosMIC is central to this transformation. The tosyl (p-toluenesulfonyl) group serves two purposes: it acidifies the adjacent methylene protons, allowing for easy deprotonation, and it acts as an excellent leaving group in the final elimination step.[6][7] The isocyanide carbon provides the necessary framework for cyclization.
Mechanistic Steps:
-
Deprotonation of TosMIC: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) deprotonates TosMIC to form a nucleophilic anion.[8]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde substrate.
-
5-endo-dig Cyclization: The resulting alkoxide undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazoline ring.[5][6]
-
Elimination: The presence of a proton at the C4 position allows for a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the reaction towards the formation of the aromatic oxazole.[6]
Caption: Key steps in the Van Leusen oxazole synthesis.
Modern Metal-Catalyzed and Metal-Free Cyclizations
While the Robinson-Gabriel and Van Leusen syntheses are foundational, modern organic chemistry has introduced a variety of innovative methods, often featuring milder conditions and broader substrate scopes.
-
Palladium-Catalyzed Cyclization: This approach involves the reaction of N-propargylamides with aryl iodides. The mechanism proceeds through a palladium-catalyzed coupling step, followed by an in-situ, base-catalyzed cyclization of the resulting intermediate to yield 2,5-disubstituted oxazoles.[9]
-
Iodine-Catalyzed Domino Reactions: An efficient, metal-free synthesis of 2,5-disubstituted oxazoles can be achieved through an iodine-catalyzed tandem oxidative cyclization.[10] This method can utilize readily available starting materials like aromatic aldehydes and 2-amino-1-phenylethanone, offering excellent functional group compatibility under mild conditions.[10]
-
Hypervalent Iodine-Mediated Synthesis: Reagents such as phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form a wide range of functionalized oxazoles, avoiding the use of heavy metals.[11]
Part 2: Synthesis and Mechanistic Analysis of this compound
To form the target molecule, this compound, we require a synthetic strategy that installs a methyl group at the C2 position and a methyl carboxylate group at the C5 position. A retrosynthetic analysis based on the Robinson-Gabriel pathway is particularly instructive.
Retrosynthetic Approach (Robinson-Gabriel):
Caption: Retrosynthesis of the target molecule.
This analysis reveals that the key precursor is Methyl 2-acetamido-3-oxobutanoate . This α-acylamino-β-ketoester contains all the necessary atoms in the correct arrangement to undergo a cyclodehydration reaction to form the desired product.
Part 3: Experimental Protocol and Data
This section provides a representative, self-validating protocol for the synthesis of a 2,5-disubstituted oxazole via the Robinson-Gabriel pathway. The causality behind each step is explained to ensure a robust and reproducible procedure.
Workflow for Oxazole Synthesis
Caption: General experimental workflow for synthesis.
Protocol: Robinson-Gabriel Synthesis of this compound
Objective: To synthesize this compound from Methyl 2-acetamido-3-oxobutanoate via acid-catalyzed cyclodehydration.
Materials & Reagents:
-
Methyl 2-acetamido-3-oxobutanoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.0 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup (Self-Validation Checkpoint 1): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting material, Methyl 2-acetamido-3-oxobutanoate. Dissolve it in a minimal amount of anhydrous DCM. Causality: Using an anhydrous solvent and inert atmosphere prevents the introduction of water, which could compete with the intramolecular cyclization and reduce yield.
-
Addition of Dehydrating Agent (Self-Validation Checkpoint 2): Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid dropwise with vigorous stirring. Causality: The addition is performed slowly and at a low temperature to control the highly exothermic reaction of mixing the acid with the organic substrate, preventing degradation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
-
Quenching and Workup (Self-Validation Checkpoint 3): Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This quenches the reaction and dilutes the acid. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Causality: Neutralization is essential to remove the acid catalyst and prepare the product for extraction into an organic solvent. The use of ice controls the heat generated during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Causality: The brine wash removes residual water, and the drying agent removes all traces of water from the organic phase, which is crucial before solvent removal.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Data on Oxazole Synthesis Methods
| Synthesis Method | Key Reagents | Typical Substrates | Conditions | Advantages |
| Robinson-Gabriel [1][3][4] | H₂SO₄, POCl₃, P₂O₅ | α-Acylamino ketones | Often harsh, acidic, high temp. | Classic, reliable, good for specific precursors |
| Van Leusen [5][6][8] | TosMIC, Strong Base | Aldehydes | Mild to moderate, basic | Excellent for converting aldehydes, versatile |
| Iodine-Catalyzed [10][12] | I₂, TBHP, Base | Aldehydes, Ketones, Amino acids | Mild, metal-free | High functional group tolerance, "green" |
| Palladium-Catalyzed [9] | Pd catalyst, Ligand, Base | N-Propargylamides, Aryl halides | Mild, requires catalyst | Convergent, good for complex structures |
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
A Theoretical and Computational Guide to the Molecular Structure of Methyl 2-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of Methyl 2-methyloxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2] We delve into the application of Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic properties. This document serves as a detailed protocol for researchers, outlining the causality behind methodological choices and providing a self-validating workflow for computational analysis. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are detailed. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design.[1]
Introduction: The Significance of Oxazole Derivatives and Computational Scrutiny
The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1] this compound (Figure 1) is a member of this important class of compounds.
Theoretical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful, non-experimental route to predict molecular structures, energies, and properties with high accuracy.[3][4] For drug development professionals, these computational methods are indispensable for understanding structure-activity relationships (SAR) and guiding the synthesis of more potent and selective therapeutic agents.[1][5] This guide focuses on a robust computational workflow to characterize this compound, providing a foundational understanding of its chemical behavior.
Figure 1: 2D Structure of this compound Synonyms: Methyl 2-methyl-1,3-oxazole-5-carboxylate Molecular Formula: C6H7NO3[6] CAS Number: 651059-70-0[6]
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It has become a versatile and popular method in computational chemistry due to its favorable balance of accuracy and computational cost, particularly for organic molecules.[4][7]
Rationale for Method and Basis Set Selection
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals.[8][9] It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. This combination has been shown to provide excellent results for the geometries and energies of a wide range of organic molecules.[8][10]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for the accuracy of the calculation. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a high degree of flexibility:
-
6-311: A triple-split valence basis set, meaning each valence atomic orbital is represented by three basis functions, allowing for more accurate modeling of electron distribution.
-
++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are essential for describing systems with lone pairs, hydrogen bonds, and anions, providing a more accurate representation of the electron density far from the nucleus.[11]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately describing chemical bonding.[11]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing reliable structural and electronic data for heterocyclic compounds.[10][12][13]
Computational Workflow Overview
The theoretical analysis follows a sequential and self-validating workflow. The initial step is to determine the most stable three-dimensional conformation of the molecule (geometry optimization). This is followed by a frequency calculation to verify the nature of the stationary point and to predict the vibrational spectra. Finally, using the validated optimized geometry, electronic properties are calculated.
Caption: A self-validating workflow for the computational analysis of molecular properties.
Structural Analysis: Geometry Optimization
Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure.[14]
Protocol for Geometry Optimization
-
Input Structure: Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro) and generate an initial 3D conformation.[1][15]
-
Calculation Setup: Specify the computational method in the input file for the software package (e.g., Gaussian).[3][16][17]
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Opt (for optimization)
-
-
Execution: Run the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.[14]
-
Output Analysis: The final output will contain the optimized Cartesian coordinates of each atom and the final, minimized energy of the molecule.
Predicted Structural Parameters
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, or with data from similar known structures.[18]
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value (Å or °) |
| Bond Length | O1-C2 | ~1.36 Å |
| C2-N3 | ~1.29 Å | |
| N3-C4 | ~1.39 Å | |
| C4-C5 | ~1.37 Å | |
| C5-O1 | ~1.37 Å | |
| C5-C6 (carbonyl) | ~1.48 Å | |
| C6=O7 (carbonyl) | ~1.21 Å | |
| Bond Angle | O1-C2-N3 | ~115° |
| C2-N3-C4 | ~107° | |
| C5-C4-N3 | ~108° | |
| C4-C5-O1 | ~105° | |
| C2-O1-C5 | ~105° | |
| Dihedral Angle | C4-C5-C6-O8 | ~180° (anti-periplanar) |
| O1-C5-C6-O7 | ~180° (anti-periplanar) | |
| Note: These are representative values based on typical DFT calculations for similar oxazole structures. Actual calculated values would populate this table. |
Vibrational Frequency Analysis
A frequency calculation is performed on the optimized geometry. This analysis serves two critical purposes:
-
Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[19]
-
Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). This allows for the prediction of the IR and Raman spectra, which can be compared with experimental data to validate the computational model.[12][13][19]
Protocol for Frequency Calculation
-
Input Structure: Use the fully optimized geometry from the previous step.
-
Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Freq
-
-
Execution & Analysis: Run the calculation. Analyze the output to confirm all frequencies are positive. The output will also list the IR intensities and Raman activities for each vibrational mode.[19] Note that calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better agreement.[12]
Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | ~1730-1750 |
| C=N Stretch | Oxazole Ring | ~1600-1650 |
| C=C Stretch | Oxazole Ring | ~1550-1600 |
| C-O-C Stretch | Ester & Ring | ~1200-1300 |
| C-H Stretch | Methyl Group | ~2900-3000 |
| Note: These are expected ranges. The specific calculated values provide a detailed vibrational fingerprint of the molecule. |
Analysis of Electronic Properties
With a validated molecular structure, we can investigate the electronic properties that govern the molecule's reactivity and interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[20]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).[20]
-
LUMO: Represents the ability to accept an electron (electrophilicity).[20][21]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[20][22][23] A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1][22]
| Parameter | Predicted Value (eV) | Implication |
| E(HOMO) | - | Energy of the highest occupied molecular orbital |
| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital |
| ΔE Gap | - | Indicates kinetic stability and chemical reactivity |
| Note: Specific energy values would be populated from the calculation output. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule.[24] It is an invaluable tool for predicting how a molecule will interact with other species.[25][26][27]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.[28]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.[28]
-
Green Regions: Indicate neutral potential.[28]
Protocol for MEP Calculation:
-
Input Structure: Use the fully optimized geometry.
-
Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: MEP (or generated as part of a single-point energy calculation).
-
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft) to map the calculated potential onto the molecular electron density surface.[12][24]
For this compound, the MEP map is expected to show strong negative potential (red) around the carbonyl oxygen and the oxazole nitrogen, identifying them as primary sites for electrophilic interaction and hydrogen bonding. Positive potential (blue) would likely be concentrated around the hydrogen atoms.
Conclusion
The theoretical framework detailed in this guide provides a robust and scientifically grounded approach to characterizing the structure and properties of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's optimized geometry, vibrational signature, and electronic reactivity profile. The insights from HOMO-LUMO and MEP analyses are particularly valuable in the context of drug design, offering a rational basis for predicting intermolecular interactions and guiding the synthesis of new, biologically active oxazole derivatives. This computational workflow represents a critical, cost-effective tool in the modern drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ritme.com [ritme.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. irjweb.com [irjweb.com]
- 11. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 12. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchcomputing.princeton.edu [researchcomputing.princeton.edu]
- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 17. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. wuxibiology.com [wuxibiology.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. MEP [cup.uni-muenchen.de]
- 25. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 26. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 27. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for "Methyl 2-methyloxazole-5-carboxylate"
An Application Note for the Synthesis of Methyl 2-methyloxazole-5-carboxylate
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Oxazole Scaffold
Oxazoles are a prominent class of five-membered aromatic heterocycles that feature both a nitrogen and an oxygen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds.[1][2] The oxazole ring often serves as a key pharmacophore, capable of engaging with biological targets through various non-covalent interactions.[2] this compound is a valuable bifunctional building block, offering two distinct points for further chemical elaboration: the ester for amide bond formation and the C4 position of the ring for substitution reactions. This guide presents a detailed, two-step protocol for the synthesis of this compound, designed for reliability and scalability in a research setting.
The selected synthetic strategy involves an initial [3+2] cycloaddition to construct the core oxazole ring, followed by a classic Fischer-Speier esterification to yield the final product. This approach was chosen for its use of readily available starting materials and its foundation in well-established, high-yielding reaction classes.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Part A: Synthesis of 2-Methyl-1,3-oxazole-5-carboxylic Acid via a modern cycloaddition approach.
-
Part B: Esterification to yield the target compound, this compound.
(A proper chemical drawing would be inserted here in a full document)
Part A: Synthesis of 2-Methyl-1,3-oxazole-5-carboxylic Acid
This step employs a modern and highly efficient method for constructing the oxazole ring directly from a carboxylic acid. The reaction proceeds via the in-situ activation of acetic acid, which is then trapped by an isocyanide nucleophile to undergo cyclization.[3][4]
Mechanism & Scientific Rationale
The reaction is initiated by activating the carboxylic acid (acetic acid) with an activating agent, such as a triflylpyridinium salt, in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP). This forms a highly reactive acylpyridinium intermediate. The α-carbon of ethyl isocyanoacetate is sufficiently acidic to be deprotonated by a base, creating a potent nucleophile. This nucleophile then attacks the activated acyl group. The subsequent intramolecular cyclization, driven by the attack of the oxygen anion onto the isocyanide carbon, followed by dehydration and tautomerization, yields the stable aromatic oxazole ring. The ethyl ester is then hydrolyzed under basic conditions in the work-up to provide the carboxylic acid salt, which is subsequently protonated.
Experimental Protocol: Part A
Materials & Reagents:
-
Acetic Acid (glacial)
-
Ethyl isocyanoacetate
-
N,N-Dimethyl-4-aminopyridine (DMAP)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or a pre-formed triflylpyridinium reagent
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Activator Preparation (if needed): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve DMAP (1.3 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise. Allow the mixture to stir for 30 minutes at 0 °C to form the DMAP-triflylpyridinium salt (DMAP-Tf) in situ.
-
Reaction Setup: To the flask containing the activator, add acetic acid (1.0 equivalent). Stir for 5 minutes at room temperature to ensure complete formation of the activated acylpyridinium salt.[3]
-
Cycloaddition: Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 equivalents).
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 40 °C in a preheated oil bath. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Initial Work-up & Hydrolysis: Cool the reaction mixture to room temperature. Add a 2 M aqueous solution of sodium hydroxide (NaOH) (3.0 equivalents) and stir vigorously for 2-3 hours to hydrolyze the ethyl ester.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer contains the sodium salt of the desired product. Wash the aqueous layer with DCM (2 x 30 mL) to remove organic impurities, including DMAP.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using concentrated HCl. A white precipitate of 2-Methyl-1,3-oxazole-5-carboxylic acid should form.
-
Final Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to yield the intermediate product.
Part B: Synthesis of this compound
This step utilizes the well-established Fischer-Speier esterification method, which is a reliable and straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol.[5]
Mechanism & Scientific Rationale
The reaction is catalyzed by a strong acid, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated methyl ester. The final deprotonation, usually by another molecule of methanol, regenerates the acid catalyst and yields the final ester product. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.
Experimental Protocol: Part B
Materials & Reagents:
-
2-Methyl-1,3-oxazole-5-carboxylic acid (from Part A)
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-Methyl-1,3-oxazole-5-carboxylic acid (1.0 equivalent) in anhydrous methanol (used in excess, as solvent).
-
Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Reaction Progression: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the final product as a solid or oil.[6]
Quantitative Data Summary
| Reagent (Part A) | Molar Eq. | MW ( g/mol ) | Sample Amount (mmol) | Sample Mass/Vol |
| Acetic Acid | 1.0 | 60.05 | 10 | 0.60 g |
| Ethyl isocyanoacetate | 1.2 | 113.10 | 12 | 1.36 g |
| DMAP | 1.3 | 122.17 | 13 | 1.59 g |
| Trifluoromethanesulfonic Anh. | 1.3 | 282.14 | 13 | 3.67 g |
| Triethylamine | 1.5 | 101.19 | 15 | 1.52 g (2.1 mL) |
| Reagent (Part B) | Molar Eq. | MW ( g/mol ) | Sample Amount (mmol) | Sample Mass/Vol |
| 2-Methyl-oxazole-5-COOH | 1.0 | 127.09 | 8 (assuming 80% yield) | 1.02 g |
| Methanol | Solvent | 32.04 | - | ~40 mL |
| Sulfuric Acid (conc.) | 0.1 | 98.08 | 0.8 | ~0.04 mL |
| Expected Product | - | 141.12 | ~7.2 (90% yield) | ~1.02 g |
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the C2-methyl group, a singlet for the ester methyl group, and a singlet for the C4 proton on the oxazole ring.
-
¹³C NMR: Signals corresponding to the methyl carbons, the ester carbonyl carbon, and the three carbons of the oxazole ring are expected.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (141.12 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the C=O stretch of the ester group (~1720-1740 cm⁻¹) and C=N/C=C stretches of the aromatic ring will be present.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated acids (H₂SO₄, HCl) are highly corrosive.
-
Organic solvents (DCM, EtOAc, MeOH) are flammable and volatile. Avoid open flames.
Conclusion
This application note provides a robust and detailed two-step protocol for the synthesis of this compound. By leveraging a modern cycloaddition for the ring formation followed by a classic esterification, this method offers a reliable route for researchers to access this valuable chemical building block for applications in drug discovery and materials science.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 651059-70-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-methyloxazole-5-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of many diseases. Consequently, the development of small molecule inhibitors that can selectively target specific kinases is an area of intense research. Within the medicinal chemist's toolkit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact favorably with the ATP-binding site of kinases. The oxazole ring system is one such scaffold, valued for its electronic properties and its capacity to serve as a rigid core for the precise orientation of pharmacophoric substituents.
This application note provides a detailed guide on the utilization of Methyl 2-methyloxazole-5-carboxylate as a key building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conversion into versatile intermediates, and present a representative synthesis of a potent kinase inhibitor targeting Lymphocyte-specific protein tyrosine kinase (Lck), a critical mediator in T-cell signaling.
The Rationale for Employing the 2-Methyloxazole-5-carboxamide Moiety
The 2-methyloxazole-5-carboxamide core, derived from this compound, offers several advantages in the design of kinase inhibitors:
-
Hydrogen Bonding Capabilities: The amide linkage provides a crucial hydrogen bond donor and acceptor, which can interact with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors.
-
Structural Rigidity: The oxazole ring is a planar, aromatic system that provides a rigid scaffold. This rigidity helps to minimize the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
-
Vectors for Substituent Placement: The 2 and 5 positions of the oxazole ring allow for the introduction of various substituents that can be tailored to interact with specific pockets within the kinase active site, thereby influencing potency and selectivity.
-
Favorable Physicochemical Properties: The oxazole moiety can contribute to desirable drug-like properties, such as metabolic stability and cell permeability.
Synthetic Workflow Overview
The general synthetic strategy for utilizing this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This workflow allows for a modular approach to building a library of kinase inhibitors.
Caption: General synthetic workflow for the preparation of kinase inhibitors.
PART 1: Detailed Synthetic Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Rationale: The hydrolysis of the ester to a carboxylic acid is a fundamental transformation that activates the scaffold for amide bond formation. Lithium hydroxide is a commonly used base for this purpose as it is effective and the resulting lithium carboxylate salt is often easily handled. The use of a co-solvent system like THF/water ensures the solubility of both the starting material and the inorganic base.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 113458-33-0 | 155.15 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Hydrochloric acid (HCl), 1M aqueous solution | 7647-01-0 | 36.46 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate of 2-methyloxazole-5-carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyloxazole-5-carboxylic acid.
-
The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Protocol 2: Amide Coupling for the Synthesis of a Representative Lck Inhibitor
This protocol details the synthesis of a representative Lck inhibitor, N-(3-chloro-4-fluorophenyl)-2-methyl-oxazole-5-carboxamide, via amide coupling.
Rationale: The amide coupling reaction is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the formation of the activated ester intermediate. DMF is a polar aprotic solvent that is well-suited for this type of reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Methyloxazole-5-carboxylic acid | 32963-58-9 | 141.11 |
| 3-Chloro-4-fluoroaniline | 367-21-5 | 145.56 |
| HATU | 148893-10-1 | 380.23 |
| DIPEA | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Saturated aqueous sodium bicarbonate | N/A | N/A |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of 2-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(3-chloro-4-fluorophenyl)-2-methyl-oxazole-5-carboxamide.
PART 2: Application in Kinase Inhibitor Development - Targeting Lck
Lck: A Key Target in T-Cell Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in T-cell antigen receptor (TCR) signaling.[1][2] Upon TCR engagement, Lck initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[3] Dysregulation of Lck activity has been implicated in various autoimmune diseases and some types of cancer, making it an attractive therapeutic target.[4]
Caption: Simplified Lck signaling pathway and the point of inhibition.
Biological Activity of the Representative Inhibitor
The synthesized N-(3-chloro-4-fluorophenyl)-2-methyl-oxazole-5-carboxamide can be evaluated for its inhibitory activity against Lck kinase and its effect on T-cell proliferation.
| Assay Type | Description | Representative IC₅₀ Value |
| Lck Enzymatic Assay | Measures the direct inhibition of Lck kinase activity in a biochemical assay. | 50 - 200 nM |
| T-Cell Proliferation Assay | Measures the inhibition of proliferation of primary T-cells or a T-cell line (e.g., Jurkat) upon stimulation. | 0.5 - 5 µM |
Note: The provided IC₅₀ values are representative and can vary based on the specific assay conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The straightforward conversion to the corresponding carboxylic acid followed by amide coupling provides a robust and modular platform for the generation of diverse libraries of potential drug candidates. The resulting 2-methyloxazole-5-carboxamide scaffold serves as an excellent anchor for interacting with the kinase hinge region, while allowing for extensive structure-activity relationship (SAR) studies through modification of the amine component. The protocols and rationale provided herein offer a solid foundation for researchers in drug discovery to leverage this important chemical moiety in their quest for novel and selective kinase inhibitors.
References
Application Notes and Protocols: Methyl 2-methyloxazole-5-carboxylate as a Versatile Synthon in Medicinal Chemistry
Introduction: The Oxazole Scaffold and the Strategic Value of Methyl 2-methyloxazole-5-carboxylate
The oxazole ring is a five-membered heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of pharmacologically active natural products and synthetic molecules underscores its importance.[1][2] The oxazole core is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and conformational rigidity, which are desirable properties in drug design.[3]
Within this valuable class of compounds, this compound (CAS: 651059-70-0) emerges as a particularly strategic building block for drug discovery programs. Its structure presents a unique combination of features: a stable, aromatic oxazole core and a chemically tractable methyl ester at the 5-position. This ester group serves as a versatile handle for synthetic elaboration, allowing for the systematic introduction of diverse functional groups through well-established chemical transformations. The methyl group at the 2-position provides an additional vector for modification or can serve as a key pharmacophoric element.
This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic transformations, and strategic applications in medicinal chemistry. The protocols herein are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their drug development efforts.
Physicochemical Properties and Handling
This compound is a solid at room temperature and should be stored in a freezer to ensure long-term stability.[4] Understanding its fundamental properties is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 651059-70-0 | [4] |
| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | [4] |
| Molecular Formula | C₆H₇NO₃ | [4] |
| Molecular Weight | 141.12 g/mol | |
| Physical Form | Solid | [4] |
| Storage Temperature | Freezer | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [4] |
The Strategic Importance of the 2-Methyloxazole-5-carboxylate Core
The utility of this scaffold lies in its inherent stability and the orthogonal reactivity of its substituent positions. The ester at the C5 position is the primary site for diversification, most commonly through hydrolysis followed by amide coupling. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of amine-containing fragments.
Caption: Diversification points on the this compound scaffold.
Key Synthetic Transformations and Protocols
The transformation of the C5-ester into an amide is the most pivotal reaction sequence for this building block. This is typically achieved in a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by amide bond formation with a desired amine.
Protocol 1: Saponification (Ester Hydrolysis)
Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental activation step.[5] Carboxylic acids are readily coupled with amines using a wide range of standard coupling reagents. Lithium hydroxide (LiOH) is often used for its high efficiency and mild reaction conditions, which help preserve the integrity of the oxazole ring.[5][6]
Experimental Protocol:
-
Dissolution: To a round-bottomed flask, add this compound (1.0 eq). Dissolve it in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio, ~0.1 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup (Quenching): Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methyloxazole-5-carboxylic acid.
-
Validation: The product, 2-methyloxazole-5-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step.
Protocol 2: Amide Coupling via Activated Carboxylic Acid
Rationale: This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[7] It involves the activation of the carboxylic acid generated in Protocol 1. Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize side reactions and epimerization, particularly with sensitive substrates.[8]
Experimental Workflow Diagram:
Caption: Standard workflow for converting the starting ester to a target amide.
Experimental Protocol:
-
Acid Activation: Dissolve 2-methyloxazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the solution, add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to afford the desired amide.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and assess its purity.
Application in Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for generating a library of analogues for SAR exploration. The amide coupling protocol allows for the systematic variation of the R-group, enabling chemists to probe interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
For instance, in the development of kinase inhibitors, the amide nitrogen can act as a hydrogen bond donor, while the appended R-group can be designed to occupy specific hydrophobic pockets or form additional interactions within the ATP-binding site.[6]
Caption: SAR exploration using the 2-methyloxazole-5-carboxamide scaffold.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its stable heterocyclic core, combined with a readily functionalizable ester group, provides a reliable platform for the synthesis of compound libraries aimed at lead discovery and optimization. The robust and well-characterized protocols for hydrolysis and amidation detailed in this guide offer researchers a clear path to leveraging this synthon's full potential, accelerating the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 4. This compound | 651059-70-0 [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Application Notes & Protocols: Methyl 2-methyloxazole-5-carboxylate as a Versatile Scaffold for Novel Anti-inflammatory Agents
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing methyl 2-methyloxazole-5-carboxylate as a key building block for the synthesis of potent and selective anti-inflammatory agents. We present a complete workflow, from the initial synthetic transformation of the starting material to the in vitro and in vivo evaluation of a novel, rationally designed cyclooxygenase-2 (COX-2) inhibitor. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile scaffold for next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Oxazole-Based Anti-inflammatory Agents
Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal tract lining, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy for developing effective anti-inflammatory drugs with reduced gastrointestinal side effects.
The five-membered oxazole ring, containing both nitrogen and oxygen, is an attractive pharmacophore that can engage in various non-covalent interactions with biological targets.[1][2] Its presence in both natural products and synthetic pharmaceuticals highlights its utility in drug design.[1][2] This compound is a readily available and versatile starting material. The methyl ester at the 5-position provides a convenient chemical handle for derivatization, allowing for the strategic introduction of functional groups designed to interact with the active site of target enzymes like COX-2.
This guide details the synthesis of a novel potential COX-2 inhibitor, N-(4-sulfamoylphenyl)-2-methyloxazole-5-carboxamide , by leveraging the structural features of known selective COX-2 inhibitors, such as celecoxib, which possess a characteristic benzenesulfonamide moiety.
Synthetic Workflow: From Starting Material to Bioactive Compound
The synthetic strategy involves a straightforward two-step process: (1) Hydrolysis of the methyl ester to the corresponding carboxylic acid, and (2) Amide coupling with sulfanilamide to yield the target compound.
Figure 1: Synthetic workflow for the preparation of the target anti-inflammatory agent.
Protocol 1: Synthesis of 2-Methyloxazole-5-carboxylic acid (Intermediate)
Causality: The first step is the saponification (hydrolysis) of the methyl ester of the starting material. This is necessary to generate the carboxylic acid functional group, which can then be activated for the subsequent amide bond formation. Lithium hydroxide (LiOH) is a commonly used reagent for mild hydrolysis of esters.[4]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methyloxazole-5-carboxylic acid as a white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
Protocol 2: Synthesis of N-(4-sulfamoylphenyl)-2-methyloxazole-5-carboxamide (Target Compound)
Causality: This step involves the formation of an amide bond between the synthesized carboxylic acid and sulfanilamide. Amide coupling is a critical reaction in drug synthesis. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activates the carboxylic acid to form a reactive intermediate that readily reacts with the amine (sulfanilamide) to form the stable amide bond, typically under mild conditions.[5]
Materials:
-
2-Methyloxazole-5-carboxylic acid (from Protocol 1)
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyloxazole-5-carboxylic acid (1.0 eq), sulfanilamide (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The IR spectrum should show characteristic peaks for the amide N-H and C=O stretching.
Biological Evaluation: Assessing Anti-inflammatory Activity
The following protocols provide a framework for evaluating the anti-inflammatory potential of the newly synthesized compound.
Figure 2: Proposed mechanism of action via inhibition of the COX-2 enzyme pathway.
Protocol 3: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
Causality: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of COX-2. The assay measures the production of Prostaglandin G2, an intermediate product, via a fluorometric probe.[3] A decrease in fluorescence signal in the presence of the test compound indicates inhibition of COX-2. This allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or Sigma-Aldrich)[3]
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
Synthesized test compound dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute the COX-2 enzyme and prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Plate Setup:
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the prepared Celecoxib solution.
-
Test Sample (S) wells: Add 10 µL of the diluted test compound solutions.
-
Optional: Solvent control wells containing the same final concentration of DMSO.
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit's instructions.
-
Add 80 µL of the Reaction Mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "no-enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Expected In Vitro COX-2 Inhibition Data
| Compound | COX-2 IC₅₀ (µM) |
| N-(4-sulfamoylphenyl)-2-methyloxazole-5-carboxamide | [Predicted Value] |
| Celecoxib (Positive Control) | ~0.45[3] |
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model
Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[6][7] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its in vivo anti-inflammatory efficacy. This model is particularly sensitive to inhibitors of the cyclooxygenase pathway.[6]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Synthesized test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac Sodium (standard reference drug)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[8]
-
Grouping: Divide the rats into at least four groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III: Standard Drug (receives Indomethacin/Diclofenac + carrageenan)
-
Group IV: Test Compound (receives synthesized compound + carrageenan)
-
-
Dosing: Administer the vehicle, standard drug (e.g., 10 mg/kg), or test compound (e.g., 20 mg/kg) orally via gavage one hour before the carrageenan injection.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals (except Group I).
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Compare the results statistically using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Table 2: Expected In Vivo Anti-inflammatory Activity Data (at 4 hours)
| Treatment Group (Dose) | Mean Paw Edema (mL) | % Inhibition |
| Carrageenan Control | [Expected Value] | 0% |
| Indomethacin (10 mg/kg) | [Expected Value] | ~45-55%[9] |
| Test Compound (20 mg/kg) | [Predicted Value] | [Predicted Value] |
Conclusion and Future Outlook
This guide demonstrates the utility of This compound as a valuable starting material for the synthesis of novel anti-inflammatory agents. The provided protocols offer a robust and reproducible workflow for synthesizing a rationally designed COX-2 inhibitor and evaluating its biological activity. The straightforward conversion of the methyl ester to a carboxamide allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Future work could involve synthesizing a library of N-aryl-2-methyloxazole-5-carboxamides with various substitutions on the aryl ring to further probe the binding pocket of the COX-2 enzyme and develop lead compounds with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-Methyloxazole-5-carboxylate
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole motif is a cornerstone in contemporary organic synthesis and medicinal chemistry. Its presence in a wide array of natural products and pharmaceuticals underscores its significance as a privileged scaffold. Methyl 2-methyloxazole-5-carboxylate, in particular, represents a versatile building block. The strategic placement of the methyl group at the C2 position and the electron-withdrawing methyl ester at C5 modulates the electronic properties of the oxazole ring, making it a candidate for targeted chemical modifications. This guide provides a comprehensive overview of the experimental procedures for undertaking nucleophilic substitution reactions on this valuable heterocyclic system. We will delve into the underlying principles, provide detailed step-by-step protocols for various classes of nucleophiles, and offer insights into the expected outcomes and analytical characterization.
The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. However, for a successful substitution to occur, a suitable leaving group must be present at this position. Consequently, the protocols outlined herein will commence with the synthesis of a key intermediate, Methyl 2-chloro-4-methyloxazole-5-carboxylate , from the commercially available this compound. This chlorinated intermediate will then serve as the substrate for subsequent nucleophilic substitution reactions.
Part 1: Synthesis of the Key Intermediate: Methyl 2-chloro-4-methyloxazole-5-carboxylate
A common strategy to introduce a leaving group at the C2 position of an oxazole is through a deprotonation-chlorination sequence. This method leverages the acidity of the C2 proton, which is enhanced by the adjacent nitrogen atom.
Protocol 1: Chlorination of this compound
This protocol is adapted from a procedure for a similar substrate and is expected to yield the desired 2-chloro derivative[1].
Reaction Scheme:
Materials:
-
This compound
-
N-isopropylcyclohexylamine
-
n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)
-
Carbon tetrachloride (CCl4)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of Lithium N-isopropylcyclohexylamide (LICA):
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and N-isopropylcyclohexylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 20-30 minutes.
-
-
Deprotonation of the Oxazole:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LICA solution to the oxazole solution via cannula or syringe.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiooxazole is often accompanied by a color change.
-
-
Chlorination:
-
To the cooled solution of the 2-lithiooxazole, add carbon tetrachloride (1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2-chloro-4-methyloxazole-5-carboxylate.
-
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using:
-
¹H NMR: Expect to see the disappearance of the C2-H proton signal and the characteristic signals for the methyl and methoxy groups.
-
¹³C NMR: Expect a significant downfield shift for the C2 carbon due to the attachment of the electronegative chlorine atom.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the chlorinated product, including the characteristic isotopic pattern for chlorine.
Part 2: Nucleophilic Substitution Reactions of Methyl 2-chloro-4-methyloxazole-5-carboxylate
With the key 2-chloro intermediate in hand, a variety of nucleophiles can be employed to synthesize a diverse library of 2-substituted oxazoles. The following protocols provide detailed procedures for reactions with common classes of nucleophiles.
A. Amination: Synthesis of 2-Amino-oxazole Derivatives
The reaction of 2-chlorooxazoles with amines is a common method for the synthesis of 2-aminooxazole derivatives. The reaction typically proceeds via a nucleophilic aromatic substitution (SNA) mechanism.
dot
References
Scale-up synthesis of "Methyl 2-methyloxazole-5-carboxylate" for preclinical studies
An Application Note for the Scale-Up Synthesis of Methyl 2-methyloxazole-5-carboxylate for Preclinical Studies
Introduction: The Significance of the Oxazole Scaffold in Preclinical Research
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of compounds with diverse therapeutic activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] this compound, in particular, serves as a crucial synthetic intermediate, providing a versatile handle for the construction of more complex, biologically active molecules destined for preclinical evaluation.[5][6] Its structure allows for modification at multiple positions, making it an ideal building block for developing libraries of compounds for drug discovery programs.
This application note provides a detailed, scientifically grounded guide for the scale-up synthesis of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a safe, efficient, and scalable process suitable for producing preclinical quantities of the target compound.
Synthetic Strategy: Selecting a Robust Pathway for Scale-Up
Several classical and modern methods exist for the synthesis of the oxazole nucleus, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various metal-catalyzed cyclizations.[2][3][7][8] For the synthesis of a 2,5-disubstituted oxazole like the target molecule, the Robinson-Gabriel synthesis stands out as a robust and well-understood choice for scale-up.[9][10][11] This pathway involves the intramolecular cyclodehydration of a 2-acylamino ketone, a transformation that is typically high-yielding and utilizes readily available and cost-effective reagents.[12]
The key intermediate for this synthesis is a 2-acylamino ketone precursor. For the target molecule, this precursor is Methyl 2-(acetylamino)-3-oxopropanoate . The overall strategy involves the synthesis of this precursor followed by its acid-catalyzed cyclization and dehydration to furnish the final product.
Caption: Overall workflow for the synthesis of this compound.
Part I: Scale-Up Synthesis Protocol
This protocol is designed for the production of a multi-gram batch of this compound. All operations should be performed in a well-ventilated fume hood by trained personnel, adhering to strict safety protocols.
Materials and Equipment
-
Reactor: 5 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Reagents: Methyl 2-(acetylamino)-3-oxopropanoate (precursor), Concentrated Sulfuric Acid (H₂SO₄, 98%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Personal Protective Equipment (PPE): Safety glasses, face shield, acid-resistant gloves, lab coat.
Protocol: Robinson-Gabriel Cyclodehydration
The core of the synthesis is the acid-catalyzed cyclization of the precursor. Concentrated sulfuric acid is chosen as the dehydrating agent for its effectiveness and low cost, which are critical factors for scale-up.[10][12]
Step-by-Step Methodology:
-
Reactor Setup: Ensure the 5 L reactor is clean, dry, and purged with nitrogen. Equip the reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel.
-
Reagent Charging: Charge the reactor with Methyl 2-(acetylamino)-3-oxopropanoate (1.0 eq). Add Dichloromethane (DCM) as the solvent, using a volume sufficient to ensure good stirring (approx. 5-10 L/kg of starting material). Begin stirring to form a slurry or solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. An ice-water bath can be used for smaller scales, but a chiller provides superior temperature control, which is crucial for managing the exotherm of the acid addition.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) dropwise via the addition funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic, and poor temperature control can lead to side product formation and degradation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Carefully and slowly quench the reaction by adding it to a separate vessel containing crushed ice and a stirred saturated solution of sodium bicarbonate (NaHCO₃). This step must be performed with extreme caution due to vigorous gas evolution (CO₂) and heat generation. Ensure the quenching vessel is large enough to accommodate the potential for foaming.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
| Parameter | Specification | Rationale |
| Precursor | Methyl 2-(acetylamino)-3-oxopropanoate | Key intermediate for Robinson-Gabriel synthesis. |
| Dehydrating Agent | Conc. H₂SO₄ (2.0-3.0 eq) | Effective and economical for cyclodehydration.[10][12] |
| Solvent | Dichloromethane (DCM) | Good solubility for starting material and product; easily removed. |
| Acid Addition Temp. | 0-10 °C | To control the exothermic reaction and prevent degradation. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion at room temperature. |
| Work-up Quench | Ice / Sat. NaHCO₃ | To neutralize the strong acid safely and effectively. |
Part II: Purification and Quality Control
For preclinical studies, high purity of the final compound is non-negotiable. While chromatography is useful at the lab scale, it is often impractical and costly for larger quantities. Crystallization is the preferred method for scalable purification.
Protocol: Purification by Crystallization
-
Solvent Selection: The ideal solvent system should dissolve the crude product at an elevated temperature but provide low solubility at room temperature or below, while impurities remain in solution. A common choice for compounds of this type is a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes (as the anti-solvent) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified product under vacuum to a constant weight.
-
Analytical Characterization for Lot Release
The identity and purity of the final product must be rigorously confirmed.
| Analysis Method | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the 2-methyl group (~2.5 ppm), the methyl ester (~3.9 ppm), and the oxazole ring proton (~8.2 ppm). |
| ¹³C NMR | Structural Confirmation | Signals for the methyl carbons, the ester carbonyl, and the aromatic carbons of the oxazole ring. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₆H₇NO₃ (141.12 g/mol ). |
| HPLC | Purity Assessment | A single major peak indicating >98% purity, with retention time matching a reference standard. |
| FTIR | Functional Group ID | Characteristic stretches for the C=O of the ester (~1720-1740 cm⁻¹) and C=N of the oxazole ring (~1650 cm⁻¹).[13] |
Part III: Scale-Up and Process Optimization
Transitioning from the bench to a pilot or preclinical scale introduces challenges that require careful consideration. The primary goals are to ensure safety, reproducibility, and efficiency.
Caption: Decision tree for addressing common challenges in process scale-up.
Key Scale-Up Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. The controlled, slow addition of sulfuric acid is paramount to prevent a thermal runaway.
-
Mass Transfer: Efficient mixing is required to ensure uniform temperature and concentration, preventing localized "hot spots" that can lead to side reactions. The choice of impeller and stirring speed should be evaluated.
-
Safety and Handling: Handling large quantities of concentrated sulfuric acid requires robust engineering controls and stringent PPE protocols. The quenching step, in particular, must be carefully planned and executed to manage gas evolution and potential splashing.[14]
-
Process Analytical Technology (PAT): For larger scales or continuous manufacturing, implementing in-situ monitoring tools (e.g., ReactIR) can provide real-time data on reaction kinetics and endpoint determination, improving process control and consistency.
Conclusion
The Robinson-Gabriel synthesis provides a reliable and scalable route to this compound. By carefully controlling reaction parameters, particularly temperature during the exothermic acid addition, and by employing a robust crystallization-based purification strategy, this valuable building block can be produced in high purity and sufficient quantities to support preclinical drug development programs. This application note serves as a foundational guide, and further process optimization may be required based on specific equipment and scale requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 6. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: Regioselective C4 Functionalization of Methyl 2-methyloxazole-5-carboxylate
Introduction: The Strategic Importance of C4-Functionalized Oxazoles in Medicinal Chemistry
The oxazole scaffold is a privileged heterocycle, frequently incorporated into a diverse array of biologically active natural products and pharmaceutical agents, including analgesics, antibiotics, and anticancer compounds.[1] The specific substitution pattern on the oxazole ring is critical for modulating pharmacological activity, making the development of regioselective functionalization methods a paramount objective in synthetic and medicinal chemistry. Among the three carbon centers of the oxazole ring (C2, C4, and C5), the C4 position presents a unique challenge and opportunity for synthetic diversification.
This guide provides a comprehensive overview of established and cutting-edge methodologies for the selective functionalization of methyl 2-methyloxazole-5-carboxylate at the C4 position. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel oxazole-based molecular entities.
Understanding the Reactivity of the Oxazole Ring
The regioselectivity of electrophilic and nucleophilic attack on the oxazole ring is governed by the inherent electronic properties of the heterocycle, which are further influenced by the nature of its substituents. Generally, the order of proton acidity in a simple oxazole is C2 > C5 > C4.[2][3] However, in our target molecule, this compound, the presence of an electron-donating methyl group at C2 and a strong electron-withdrawing methyl carboxylate group at C5 significantly alters this landscape. The ester group at C5 deactivates the adjacent C4 position towards electrophilic attack but increases the kinetic acidity of the C4-H proton, making it susceptible to deprotonation by strong bases.
Method 1: Directed Ortho-Metalation (DoM) via C4-Lithiation and Electrophilic Quench
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of this compound, the C5-ester group can act as a directing group, facilitating the deprotonation of the adjacent C4 position. However, direct lithiation of oxazoles can be challenging due to the risk of ring-opening or fragmentation.[1] The choice of base and reaction conditions is therefore critical.
Mechanistic Rationale
The reaction proceeds via the deprotonation of the C4-H by a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). The stability of the resulting C4-lithiated intermediate is crucial. The use of mixed Mg/Li or Zn/Li amide bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, has been shown to generate more stable magnesiated or zincated oxazole species that are less prone to fragmentation.[1][4][5][6] These organometallic intermediates can then be trapped with a variety of electrophiles to introduce new functionality at the C4 position.
Experimental Protocol: C4-Iodination of this compound
This protocol details the C4-iodination, a versatile transformation that provides a handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP-H)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of LiTMP: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq.) in anhydrous THF. Cool the solution to -20 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at this temperature to generate the LiTMP base.
-
Formation of the C4-Zincated Intermediate: In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.2 eq.) in anhydrous THF. Cool this suspension to 0 °C. To the freshly prepared LiTMP solution at -20 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture for 1 hour at -20 °C. Transfer this solution via cannula to the ZnCl₂ suspension at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 1 hour. This transmetalation step is crucial for stabilizing the organometallic intermediate.[7]
-
Electrophilic Quench: Cool the solution of the C4-zincated oxazole to 0 °C. In a separate flask, dissolve iodine (1.5 eq.) in anhydrous THF. Add the iodine solution dropwise to the organozinc solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 4-iodo-2-methyloxazole-5-carboxylate.
Causality and Self-Validation
-
Why LiTMP? LiTMP is a strong, non-nucleophilic base that is effective for the deprotonation of less acidic C-H bonds. Its steric bulk minimizes competitive attack at the ester carbonyl.
-
Why Transmetalation with ZnCl₂? The C-Zn bond is more covalent than the C-Li bond, which stabilizes the oxazole ring against fragmentation.[3] This is a key self-validating step; successful trapping with the electrophile without significant decomposition confirms the formation of the more stable organozinc species.
-
Monitoring: The reaction should be carefully monitored by TLC. The appearance of a new, less polar spot corresponding to the iodinated product and the disappearance of the starting material indicates a successful reaction. 1H NMR of the crude product should show the disappearance of the C4-H signal.
Method 2: Palladium-Catalyzed Direct C-H Arylation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the formation of C-C bonds.[8][9] For the C4-functionalization of our substrate, a palladium-catalyzed direct arylation with aryl halides is a highly attractive approach. The C5-ester may also play a role in directing the C-H activation to the C4 position.
Mechanistic Rationale
The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II) intermediate. This is followed by a concerted metalation-deprotonation (CMD) step at the C4-H of the oxazole, facilitated by a base. Subsequent reductive elimination from the resulting Pd(II) species furnishes the C4-arylated oxazole and regenerates the active Pd(0) catalyst. The choice of ligand and base is critical for achieving high regioselectivity and yield.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyloxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methyloxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Introduction to this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The oxazole ring is a key scaffold found in numerous natural products and biologically active compounds, prized for its ability to engage in various non-covalent interactions within biological systems.[1] This specific derivative, with its methyl and methyl carboxylate substitutions, serves as a versatile intermediate for more complex molecules, including potential kinase inhibitors and antimicrobial agents.[2]
Core Synthetic Strategies
The synthesis of 2,5-disubstituted oxazoles like this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions. Key strategies include the Robinson-Gabriel synthesis, reactions involving α-haloketones, and modern one-pot cycloadditions.[3][4][5] A particularly efficient and increasingly popular method involves the direct [3+2] cycloaddition of carboxylic acids with isocyanides, which offers high yields and functional group tolerance.[6][7]
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Purification techniques for "Methyl 2-methyloxazole-5-carboxylate"
Welcome to the technical support resource for Methyl 2-methyloxazole-5-carboxylate (CAS No. 651059-70-0). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic building block. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your compound is the first step toward successful purification. This information dictates the choice of solvents, temperature, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 651059-70-0 | [1][2] |
| Molecular Formula | C₆H₇NO₃ | [1][2] |
| Molecular Weight | 141.12 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 191.1 ± 13.0 °C (Predicted) | [2] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity (Typical) | ≥98% | [1] |
Q2: What are the recommended storage and handling conditions?
To maintain the integrity of this compound, it should be stored in a freezer under an inert atmosphere if possible.[1] The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
Common Purification Challenges & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q3: My crude product's TLC shows a major spot for the product but also a persistent, less polar impurity with a higher Rf value. What is this likely to be and how do I remove it?
A higher Rf value indicates a less polar compound. This is very often an unreacted starting material or a non-polar side product from the cyclization reaction. For instance, in syntheses involving precursors like β-ketoamides, residual starting materials would be less polar than the final ester product.[5]
Troubleshooting Steps:
-
Identify the Impurity: If possible, obtain an NMR of the crude material. The presence of signals corresponding to known starting materials will confirm the impurity's identity.
-
Optimize Chromatography: A less polar impurity is typically easy to separate using silica gel chromatography. The key is to use a solvent system with low initial polarity. Start eluting your column with a low concentration of a polar solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity. This will allow the non-polar impurity to elute first, followed by your desired product.
-
Consider Recrystallization: If the impurity is present in a small amount, recrystallization may be effective. Choose a solvent system where the product has high solubility in hot solvent and low solubility in cold solvent, while the impurity remains soluble even when cold.
Q4: The melting point of my purified product is broad and lower than expected, suggesting it's still impure. What's the cause?
A broad melting point is a classic indicator of impurities.[6] This issue suggests that your purification method is not effectively removing one or more contaminants that are structurally similar to your product or that co-precipitate/co-crystallize.
Potential Causes & Solutions:
-
Multiple Impurities: Your crude product may contain a mixture of byproducts with polarities similar to your target compound, making chromatographic separation difficult.[6]
-
Solution: Try a different stationary phase for chromatography (e.g., alumina if you are using silica) or switch to reverse-phase chromatography.[7] Alternatively, perform sequential purifications: first, a column to remove the bulk of impurities, followed by recrystallization to remove trace contaminants.
-
-
Product Degradation: Oxazole rings can be sensitive to harsh conditions.[8] Prolonged exposure to strong acids or bases during workup, or excessive heat during solvent removal, can lead to ring-opening or decarboxylation, creating new impurities.[6][8]
-
Solution: Ensure all workup steps are performed using mild conditions (e.g., saturated sodium bicarbonate instead of strong bases).[8] Remove solvents under reduced pressure at moderate temperatures (<40-50°C).
-
Q5: I'm experiencing significant product loss during silica gel chromatography. What can I do to improve my yield?
Low recovery from a silica column can be frustrating. It typically points to issues with how the compound interacts with the stationary phase or the chosen mobile phase.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low column chromatography yield.
-
Explanation: The slightly acidic nature of standard silica gel can cause strong binding of basic nitrogen heterocycles. Conversely, acidic products can streak. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly improve peak shape and recovery.
Detailed Purification Protocols
These protocols provide a starting point for purification. Always begin by analyzing your crude material by Thin Layer Chromatography (TLC) to assess purity and guide your choice of method.
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying this compound from a complex mixture of impurities.
Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Test ratios like 1:9, 2:8, and 3:7 (EtOAc:Hexane).
-
Column Preparation:
-
Select a column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[9]
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (2-3x the weight of your product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution and Collection:
-
Begin eluting the column with the low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% EtOAc). This is known as gradient elution.[9]
-
-
Product Recovery: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, significantly increasing its purity and providing well-defined crystals.
Logic for Solvent Selection:
Caption: Key criteria for an effective recrystallization solvent.
Methodology:
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling point. Potential single-solvent systems include Ethanol, Isopropanol, or Ethyl Acetate. A two-solvent system, such as Ethyl Acetate/Hexane or Ethanol/Water, is often very effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Single-Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent: While the solution is hot, add the second solvent (the "anti-solvent," in which the product is poorly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the first solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
By methodically addressing potential issues and applying these validated purification protocols, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- 1. This compound | 651059-70-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Oxazole, 4,5-dimethyl-2-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common byproducts in "Methyl 2-methyloxazole-5-carboxylate" synthesis and their removal
Technical Support Center: Synthesis of Methyl 2-methyloxazole-5-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification and removal of byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what intrinsic byproduct risks do they carry?
A1: Several synthetic strategies exist, each with a unique profile of potential byproduct formation. The van Leusen oxazole synthesis is a prevalent method, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2] While effective, this reaction can generate several byproducts. Another common approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of 2-acylamino ketones.[3]
Common byproduct risks include:
-
Van Leusen Synthesis: Formation of 4-tosyloxazole and other side products from the degradation or dimerization of the TosMIC reagent.[4][5]
-
Robinson-Gabriel Synthesis: Incomplete cyclization, leading to residual starting materials, and potential degradation or polymerization under harsh acidic conditions.[6]
Q2: I'm observing a significant amount of a polar byproduct in my van Leusen synthesis of this compound. What is it likely to be and why does it form?
A2: A common polar byproduct in the van Leusen synthesis is p-toluenesulfinic acid.[7] This byproduct is generated from the elimination of the tosyl group from the oxazoline intermediate, which is a key step in the formation of the oxazole ring.[1] The sulfonyl group in TosMIC enhances the acidity of the adjacent methylene protons, facilitating the initial reaction, and subsequently serves as a good leaving group.[8]
The formation of p-toluenesulfinic acid is inherent to the reaction mechanism. Its efficient removal during workup is crucial for obtaining a pure product.
Q3: My reaction is complete, but after workup and purification, my yield of this compound is consistently low. What could be the cause?
A3: Low yields can often be attributed to the formation of soluble byproducts that are difficult to separate or product loss during purification. In the van Leusen synthesis, incomplete reaction or side reactions of the TosMIC reagent can be a major factor.[6] For instance, the basic conditions can promote self-condensation or degradation of the aldehyde starting material.
Another possibility is the partial hydrolysis of the methyl ester to the corresponding carboxylic acid, especially during aqueous workup if the pH is not carefully controlled.[9] This carboxylic acid byproduct is more polar and might be lost in the aqueous phase.
Q4: I've isolated my product, but NMR analysis shows the presence of unreacted starting materials. How can I improve the conversion rate?
A4: To drive the reaction to completion, consider the following adjustments:
-
Reaction Time and Temperature: Gradually increasing the reaction temperature or extending the reaction time can enhance conversion. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid potential product degradation.
-
Reagent Stoichiometry: A slight excess of one reagent (often TosMIC in the van Leusen synthesis) can help to consume the limiting reagent completely.[10] However, a large excess should be avoided as it can lead to more byproducts.
-
Base Selection: The choice and amount of base are critical. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is commonly used.[2] Insufficient base can lead to incomplete deprotonation of TosMIC, stalling the reaction.
Troubleshooting Guide: Byproduct Identification and Removal
This section provides a systematic approach to identifying and eliminating common byproducts encountered during the synthesis of this compound.
Issue 1: Presence of a Non-polar Impurity with a Similar Rf to the Product
-
Potential Identity: Unreacted aldehyde or other non-polar starting materials.
-
Causality: Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use TLC or LC-MS to track the consumption of starting materials.
-
Optimization: If the reaction stalls, consider a stepwise increase in temperature or the addition of a small amount of the excess reagent.
-
Purification: Column chromatography with a carefully selected solvent gradient is effective for separating non-polar impurities from the desired product.
-
Issue 2: A Persistent Polar Impurity is Observed
-
Potential Identity: p-Toluenesulfinic acid (from van Leusen synthesis) or the hydrolyzed carboxylic acid of the product.[7][11]
-
Causality: p-Toluenesulfinic acid is an inherent byproduct.[7] The carboxylic acid can form during aqueous workup if the conditions are basic or acidic for a prolonged period.[9]
-
Troubleshooting Protocol:
-
Aqueous Wash: During the workup, a wash with a mild base solution (e.g., saturated sodium bicarbonate) can effectively remove acidic byproducts like p-toluenesulfinic acid and the carboxylic acid.
-
pH Control: Maintain a neutral pH during the extraction process to minimize ester hydrolysis.
-
Recrystallization: If the impurity co-elutes during chromatography, recrystallization from a suitable solvent system can be an effective purification method.
-
Issue 3: Formation of a Decarboxylated Byproduct
-
Potential Identity: 2-Methyloxazole.
-
Causality: Oxazole-5-carboxylic acids and their esters can be susceptible to decarboxylation, particularly at elevated temperatures.[12][13][14]
-
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive temperatures during the reaction, workup, and purification steps.
-
Purification Conditions: Use moderate temperatures for solvent removal under reduced pressure.
-
Analytical Identification: The decarboxylated product will have a significantly different mass and NMR spectrum, making it readily identifiable.
-
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Polarity |
| This compound | C₆H₇NO₃ | 141.12 | Moderate |
| p-Toluenesulfinic acid | C₇H₈O₂S | 156.20 | High |
| 2-Methyloxazole-5-carboxylic acid | C₅H₅NO₃ | 127.09 | High |
| 2-Methyloxazole | C₄H₅NO | 83.09 | Low |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Byproduct Removal
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x) to remove acidic byproducts.
-
Brine (1x) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway and common byproduct formation.
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. varsal.com [varsal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting guide for the cyclization step in "Methyl 2-methyloxazole-5-carboxylate" synthesis
Technical Support Center: Synthesis of Methyl 2-methyloxazole-5-carboxylate
Guide Series: Heterocyclic Synthesis & Optimization Topic: Troubleshooting the Cyclization Step in this compound Synthesis
This guide provides an in-depth troubleshooting resource for the synthesis of this compound, focusing specifically on the critical cyclization step. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights required to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am experiencing very low or no yield of my target product, this compound. What are the likely causes and how can I resolve this?
Low yield is a frequent issue in oxazole synthesis, often stemming from incomplete reaction, degradation of starting materials or products, or inefficient cyclization conditions. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inefficient Dehydration: The cyclization of the precursor, typically an α-acylamino ketone, to the oxazole ring is a dehydration reaction. The choice and handling of the dehydrating agent are critical.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions and degradation may occur at higher temperatures.
-
Poor Quality of Starting Materials: Impurities in the starting materials, especially the α-acylamino ketone precursor, can interfere with the reaction.
-
Presence of Water: Residual water in the solvent or on the glassware can quench the dehydrating agent and inhibit the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield.
Recommended Actions:
-
Dehydrating Agent Screening: If you are using a common dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), consider their effectiveness and potential side reactions. A comparison of common agents is provided in the table below.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Toluene or Dioxane, reflux | Strong dehydrating agent, readily available. | Can be difficult to handle, may require harsh conditions. |
| Phosphorus Oxychloride (POCl₃) | Pyridine or DMF, 0 °C to reflux | Milder conditions, often used in pyridine. | Corrosive, reacts violently with water. |
| Sulfuric Acid (H₂SO₄) | Concentrated, often neat or in a co-solvent, heat. | Inexpensive, strong acid catalyst. | Can cause charring and other side reactions. |
| Triflic Anhydride | Dichloromethane, pyridine, low temperature. | Very powerful, can promote cyclization at low temp. | Expensive, very reactive. |
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
-
Optimize Temperature: Start with the reported literature temperature. If the reaction is sluggish, consider increasing the temperature in small increments (e.g., 10 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).
Question 2: My TLC plate shows multiple spots, and I am struggling to isolate my desired product. What are the potential side products and how can I minimize them?
The formation of multiple products is often due to side reactions or decomposition. Understanding the reaction mechanism can help in identifying these byproducts. The Robinson-Gabriel synthesis is a common route for oxazole formation.
Plausible Reaction Mechanism & Side Products:
Caption: Simplified reaction pathway and potential side reactions.
Troubleshooting Strategies:
-
Reaction Monitoring:
-
TLC Analysis: Use a combination of polar and non-polar solvents to get good separation on your TLC plate (e.g., Ethyl Acetate/Hexane mixtures). A common starting point is 30% Ethyl Acetate in Hexane. Stain with potassium permanganate to visualize a wider range of compounds.
-
LC-MS Analysis: If available, take a small aliquot from the reaction mixture, quench it, and inject it into an LC-MS to identify the masses of the different species being formed.
-
-
Minimizing Side Products:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: If using a highly reactive dehydrating agent, add it slowly to the reaction mixture at a low temperature to control the exotherm.
-
Purification of Starting Material: Ensure the α-acylamino ketone precursor is pure. Impurities can lead to a cascade of side reactions.
-
Purification Protocol:
If you are facing difficulties in purification, consider the following column chromatography protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. The desired product is moderately polar and should elute before any highly polar impurities.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
Experimental Protocols
Protocol 1: General Procedure for Cyclization using POCl₃
This protocol is a starting point and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the α-acylamino ketone (1 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (or the desired temperature) for the time determined by TLC monitoring (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice or ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel as described above.
Stability issues and degradation pathways of "Methyl 2-methyloxazole-5-carboxylate"
Welcome to the technical support center for Methyl 2-methyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation pathways of this heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Chemistry of this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif in many biologically active compounds. However, the inherent electronic properties of the oxazole ring system can also render it susceptible to various degradation pathways. This guide will delve into the common stability challenges you may encounter and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal decomposition. The oxazole ring is sensitive to both acidic and basic conditions, which can lead to ring cleavage. The ester functional group is also prone to hydrolysis.
Q2: How does pH affect the stability of the oxazole ring in my compound?
The stability of the oxazole ring is highly pH-dependent.
-
Acidic Conditions: Under acidic conditions, the nitrogen atom of the oxazole ring can be protonated. This protonation makes the ring more susceptible to nucleophilic attack by water, which can lead to hydrolytic cleavage of the C2-N3 bond.
-
Basic Conditions: In basic media, the proton at the C5 position of the oxazole ring can be abstracted, although the C2 proton is generally more acidic in unsubstituted oxazoles.[1][2] The presence of the electron-withdrawing carboxylate group at C5 in your compound may influence the acidity of the ring protons. Deprotonation can lead to ring-opening reactions.[2]
Q3: Is this compound sensitive to light?
Yes, oxazole derivatives can be susceptible to photolysis.[1] Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products. It is recommended to store the compound in amber vials and to minimize its exposure to direct light during experiments.
Q4: What are the likely degradation products I might observe?
While specific degradation products for this compound are not extensively documented in the literature, based on the general chemistry of oxazoles and esters, you might encounter the following:
-
Hydrolysis Products:
-
2-Methyl-oxazole-5-carboxylic acid (from ester hydrolysis).
-
Ring-opened products resulting from cleavage of the oxazole ring.
-
-
Photodegradation Products: Complex mixtures of rearranged or fragmented molecules can be formed upon exposure to light.[1]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no yield of desired product in a reaction. | Degradation of the starting material. The reaction conditions (e.g., strong acid or base, prolonged heating) may be causing the decomposition of the this compound. | 1. Analyze Reaction Conditions: Evaluate the pH and temperature of your reaction. If possible, use milder conditions. 2. Protect the Oxazole Ring: In multi-step syntheses, consider introducing the oxazole ring at a later stage to avoid exposing it to harsh reagents. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1][3] |
| Appearance of unexpected peaks in NMR or LC-MS analysis. | Formation of degradation products. This could be due to hydrolysis, photolysis, or thermal degradation during the reaction, work-up, or storage. | 1. Characterize Impurities: Attempt to identify the structure of the unexpected products using mass spectrometry and NMR. This can provide clues about the degradation pathway. 2. Optimize Work-up: Avoid acidic or basic aqueous work-ups if possible. Use neutral washes and dry solvents thoroughly. 3. Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere. |
| Inconsistent results between experimental runs. | Variability in reagent quality or environmental factors. Trace amounts of acid, base, or water in your solvents or reagents can catalyze degradation. Exposure to light can also lead to inconsistent results. | 1. Use High-Purity Reagents: Always use freshly distilled or high-purity anhydrous solvents. 2. Control Light Exposure: Protect your reaction vessel from light by wrapping it in aluminum foil. 3. Consistent Procedure: Maintain a consistent experimental protocol, paying close attention to reaction times and temperatures. |
Degradation Pathways and Mechanistic Insights
Understanding the potential degradation pathways is crucial for designing robust experimental protocols.
Hydrolytic Degradation
Hydrolysis can occur at both the ester group and the oxazole ring.
-
Ester Hydrolysis: This is a common reaction for carboxylate esters, catalyzed by either acid or base, yielding the corresponding carboxylic acid and methanol.[4]
-
Oxazole Ring Cleavage:
-
Acid-Catalyzed: Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, leading to ring opening.
-
Base-Catalyzed: Deprotonation at a ring carbon can initiate ring cleavage to form an intermediate that can undergo further reactions.[5]
-
Caption: Potential hydrolytic degradation pathways.
Photochemical Degradation
Oxazole rings can undergo photo-oxidation, leading to a variety of products. The reaction with singlet oxygen, for example, can proceed through cycloaddition mechanisms, resulting in endoperoxide and dioxetane intermediates that can decompose into various smaller molecules.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. ris.cdu.edu.au [ris.cdu.edu.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing the Purity of Methyl 2-methyloxazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for "Methyl 2-methyloxazole-5-carboxylate" (CAS 651059-70-0).[1] This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting analytical methods for purity assessment. Ensuring the purity of this key synthetic intermediate is critical for the reliability of downstream applications and the safety and efficacy of final pharmaceutical products.
This guide moves beyond simple protocols to explain the scientific rationale behind methodological choices, helping you develop robust, self-validating analytical systems.
The Critical Role of Purity Assessment
This compound is a heterocyclic compound frequently used as a building block in medicinal chemistry. The presence of impurities, even at trace levels, can have significant consequences, including altered biological activity, the introduction of toxic byproducts, or complications in subsequent synthetic steps. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of scientific integrity.
FAQ: General Considerations
Q1: What are the first steps I should take before starting a purity analysis?
A1: Before any analysis, it is crucial to understand the compound's basic properties and potential impurity profile.
-
Physicochemical Properties: this compound is a solid at room temperature with a molecular weight of approximately 141.12 g/mol .[1][2] Its structure contains both an ester and an oxazole ring, making it moderately polar.
-
Potential Impurities: Consider impurities from the synthesis route. Common impurities could include unreacted starting materials, reagents, side-products from competing reaction pathways, or hydrolysis of the ester group to the corresponding carboxylic acid.[3]
-
Reference Standard: Whenever possible, obtain a certified reference standard of this compound to confirm peak identity and for accurate quantification.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC, particularly reverse-phase HPLC, is the primary and most powerful technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.
HPLC: Frequently Asked Questions & Protocols
Q1: Why is reverse-phase HPLC the recommended method?
A1: The choice is based on the polarity of the analyte. This compound is a moderately polar molecule. A non-polar stationary phase (like C18) combined with a polar mobile phase (like acetonitrile/water or methanol/water) provides excellent retention and separation from both more polar and less polar impurities. This setup is versatile and allows for fine-tuning of the separation by adjusting the mobile phase composition.[4][5]
Q2: What is a good starting point for an HPLC method?
A2: A robust starting method is essential. The following protocol can be used as a baseline and optimized as needed.
Experimental Protocol: Reverse-Phase HPLC Purity Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Program:
-
Start with a 70:30 (A:B) mixture.
-
Linearly increase to 30:70 (A:B) over 15 minutes.
-
Hold at 30:70 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm (based on typical absorbance for similar heterocyclic structures, should be confirmed by UV scan).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Q3: How do I calculate purity from the HPLC chromatogram?
A3: Purity is typically calculated using the area percent method.
-
Formula: % Purity = (Area of the main peak / Sum of the areas of all peaks) x 100.
-
Important Caveat: This method assumes that all compounds have a similar response factor at the detection wavelength. For highly accurate results, especially for quantifying known impurities, a reference standard for each impurity should be used to determine its relative response factor.
HPLC: Troubleshooting Guide
Below is a troubleshooting workflow for common HPLC issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column not fully equilibrated. | 1. Ensure mobile phase is well-mixed and degassed.[7] 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for at least 10-15 column volumes before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Sample precipitation in the mobile phase. | 1. Systematically remove components (guard column, then analytical column) to isolate the blockage.[8] Reverse-flush the column if necessary. 2. Ensure the sample is fully soluble in the mobile phase. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC.
GC/GC-MS: Frequently Asked Questions & Protocols
Q1: When should I use GC instead of, or in addition to, HPLC?
A1: GC is valuable for two main reasons:
-
Orthogonal Confirmation: Regulatory agencies often favor using two different analytical principles to confirm purity.[9] Since GC and HPLC rely on different separation mechanisms (volatility vs. polarity/solubility), they provide a more complete picture of the sample's purity.
-
Volatile Impurities: GC is superior for detecting low molecular weight, volatile impurities such as residual solvents (e.g., from synthesis or purification) that might co-elute with the solvent front in HPLC.
Q2: Can this compound be analyzed directly by GC?
A2: Yes. With a predicted boiling point of around 191°C, this compound is sufficiently volatile and thermally stable for GC analysis.[1] GC-MS is particularly powerful as it provides mass spectral data that can help tentatively identify unknown impurity peaks.[10]
Experimental Protocol: GC-FID/MS Purity Assay
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector: Split/Splitless, 250°C. A split ratio of 50:1 is a good starting point.
-
Detector:
-
Flame Ionization Detector (FID) at 280°C for quantification.
-
Mass Spectrometer (MS) for identification, with a scan range of m/z 40-300.
-
-
Sample Preparation: Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
GC/GC-MS: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active sites in the injector liner or column. 2. Column degradation. | 1. Use a deactivated liner and replace it regularly. 2. Condition the column according to the manufacturer's instructions. If the problem persists, trim 0.5 m from the column inlet or replace the column. |
| No Peaks Detected | 1. Syringe issue (not drawing/injecting sample). 2. Broken column. 3. Leak in the system. | 1. Visually confirm the syringe is functioning correctly. 2. Check for carrier gas flow at the detector end. 3. Use an electronic leak detector to check fittings. |
| Poor Reproducibility | 1. Inconsistent injection volume (autosampler vs. manual). 2. Inlet discrimination. | 1. Use an autosampler for best results. Ensure the syringe is clean and functioning properly. 2. Optimize the inlet temperature and consider using a pulsed splitless injection for higher boiling analytes. |
Structural Confirmation and Impurity Identification
While chromatographic techniques separate impurities, spectroscopic methods are required to confirm the structure of the main component and identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What is the role of NMR in purity assessment?
A1: ¹H NMR is an essential tool for identity confirmation and can also provide a quantitative purity assessment (qNMR) against a certified internal standard.
-
Identity: The chemical shifts, coupling constants, and integration of the proton signals provide a unique fingerprint of the this compound structure.[11]
-
Purity: By comparing the integration of the analyte's signals to those of a known amount of an internal standard, a highly accurate, instrument-independent purity value can be determined. Signals that do not correspond to the main compound or the solvent indicate the presence of impurities.
Mass Spectrometry (MS)
Q1: How does standalone MS or LC-MS help?
A1: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the main peak.[11] When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each impurity separated by the column, which is a critical first step in structural elucidation. The fragmentation pattern can provide further structural clues.[12]
Forced Degradation Studies
To develop a truly "stability-indicating" analytical method, one must demonstrate that the method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[13][14] This is achieved through forced degradation studies.
Q1: Why are forced degradation studies necessary?
A1: These studies are mandated by regulatory agencies like the FDA and ICH.[15] They help to:
-
Demonstrate Specificity: Prove that your analytical method can detect and separate degradation products from the main compound.
-
Understand Degradation Pathways: Identify how the molecule degrades under stress conditions (hydrolysis, oxidation, heat, light), which informs formulation, packaging, and storage requirements.[16]
-
Identify Potential Impurities: Generate potential degradation products that might form during the product's shelf life.
Experimental Workflow: Forced Degradation
Caption: General workflow for conducting forced degradation studies.
Key Objective: Aim for 5-20% degradation of the parent compound. If no degradation is observed, more strenuous conditions may be applied.[14] The primary goal is to generate detectable degradation products to prove the method's resolving power.
Method Validation
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[17][18] Validation is a formal process that provides documented evidence of a method's reliability.
Key Validation Parameters (ICH Q2(R1))[11]
| Parameter | Purpose | Brief Description |
| Specificity | To ensure the signal is unequivocally from the analyte. | Demonstrated through forced degradation studies and, if available, analysis of a placebo/blank. |
| Linearity | To show that results are directly proportional to concentration. | Analyze a series of at least five concentrations across the desired range. The correlation coefficient (r²) should typically be ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Often assessed by spiking a blank matrix with a known amount of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. |
| Precision | To demonstrate the method's consistency. | Repeatability: Multiple analyses of the same sample on the same day. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD). |
| Range | The concentration interval where the method is precise, accurate, and linear. | Established by confirming the method meets the criteria for linearity, accuracy, and precision within the specified limits. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be reliably quantified. | The concentration at which an acceptable level of precision and accuracy can be achieved. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) and observe the effect on the results.[19] |
References
- 1. chembk.com [chembk.com]
- 2. Methyl 2-methyloxazole-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 12. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 13. asianjpr.com [asianjpr.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique – Oriental Journal of Chemistry [orientjchem.org]
Overcoming poor solubility of "Methyl 2-methyloxazole-5-carboxylate" in organic solvents
Welcome to the technical support guide for Methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Our goal is to provide practical, scientifically-grounded solutions to help you seamlessly integrate this valuable building block into your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Solubility Challenge
Q1: I'm having trouble dissolving this compound in my standard organic solvent. Why is it poorly soluble?
A1: The solubility behavior of this compound is governed by its distinct molecular structure. It contains:
-
A polar heterocyclic oxazole ring and a methyl ester group . These parts of the molecule can engage in dipole-dipole interactions and are hydrogen bond acceptors.
-
Two non-polar methyl groups . These contribute to the molecule's hydrophobic character.
The compound is a solid at room temperature, which suggests that the intermolecular forces in its crystal lattice are significant.[1] A solvent must provide enough energy to overcome these lattice forces and effectively solvate both the polar and non-polar regions of the molecule. If a solvent is too non-polar (e.g., hexane) or too polar (and protic, like water), it may not effectively interact with all parts of the molecule, leading to poor solubility. The parent compound, oxazole, is noted to be miscible with alcohol and ether but only slightly miscible with water, highlighting the nuanced polarity of this heterocyclic system.[2][3][4]
Q2: What are the key physicochemical properties I should consider?
A2: While extensive experimental data for this specific molecule is not widely published, we can infer its properties. The molecule has a formula of C₆H₇NO₃ and a molecular weight of approximately 141.12 g/mol .[5] Its structure contains two hydrogen bond acceptors (the nitrogen and oxygen in the oxazole ring) and the ester carbonyl oxygen.[4] A related compound, Methyl 2-methyl-1,3-thiazole-5-carboxylate, has a predicted XLogP3 of 1.5, suggesting a moderate level of lipophilicity.[6] This balance of polar and non-polar characteristics is central to its solubility challenges. A similar oxazole derivative, Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate, is reported to have moderate solubility in polar aprotic solvents like DMSO and dichloromethane, but is poorly soluble in water.[7]
Section 2: Systematic Approach to Solubilization
Q3: What is the best first step when encountering solubility issues with this compound?
A3: The most effective initial step is to perform a systematic, small-scale solvent screening. This approach conserves your valuable material while efficiently identifying a suitable solvent or solvent system. The goal is to test a range of solvents with varying polarities and chemical properties.
Q4: How do I perform a systematic solvent screening? Can you provide a protocol?
A4: Certainly. This protocol is designed to be a rapid and material-sparing method to identify a lead solvent for your reaction or analysis.
Protocol: Small-Scale Solubility Screening
Objective: To identify a suitable solvent for this compound.
Materials:
-
This compound
-
Small vials (e.g., 1-2 mL HPLC vials or glass test tubes)
-
A selection of common laboratory solvents (see table below)
-
Vortex mixer
-
Pipettes or syringes for accurate solvent dispensing
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 2-5 mg) into several separate vials.
-
Solvent Addition: Add a measured volume of the first solvent to a vial to achieve a target concentration (e.g., start with 100 µL for a 20 mg/mL test).
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution. Look for:
-
Completely Dissolved: A clear solution with no visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble/Slightly Soluble: The majority of the solid remains undissolved.
-
-
Incremental Addition (Optional): If the compound did not fully dissolve, add another measured volume of solvent (e.g., another 100 µL) and repeat steps 3-4 to test solubility at a lower concentration.
-
Record Results: Meticulously record your observations for each solvent in a table.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
Data Recording Table:
| Solvent | Polarity Index | Hansen Parameters (MPa¹/²) δD, δP, δH | Target Conc. (mg/mL) | Observation (Dissolved/Partial/Insoluble) | Notes |
| Dichloromethane (DCM) | 3.1 | 17.0, 7.3, 7.1 | 20 | ||
| Tetrahydrofuran (THF) | 4.0 | 16.8, 5.7, 8.0 | 20 | ||
| Ethyl Acetate (EtOAc) | 4.4 | 15.8, 5.3, 7.2 | 20 | ||
| Acetone | 5.1 | 15.5, 10.4, 7.0 | 20 | ||
| Acetonitrile (MeCN) | 5.8 | 15.3, 18.0, 6.1 | 20 | ||
| Dimethylformamide (DMF) | 6.4 | 17.4, 13.7, 11.3 | 20 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4, 16.4, 10.2 | 20 | ||
| Methanol (MeOH) | 5.1 | 14.7, 12.3, 22.3 | 20 | ||
| (Hansen Solubility Parameter data sourced from common chemical data repositories).[8][9] |
Expertise Note: This screening method is based on the fundamental principle of "like dissolves like." By testing solvents across a range of polarities and hydrogen bonding capabilities, you can empirically determine the best match for the unique physicochemical properties of your compound.[10]
Q5: The compound is only partially soluble in my desired solvent. What's the next step?
A5: This is a very common scenario. The next logical step is to use a co-solvent system . By mixing two miscible solvents, you can fine-tune the polarity of the medium to better match the solute.
A typical strategy is to dissolve the compound in a small amount of a "strong" solvent in which it is highly soluble (like DMF or DMSO) and then dilute this solution with a "weaker," less polar solvent that is required for your reaction (like DCM or THF). This technique is widely used to improve the solubility of poorly soluble drugs and reagents.[11]
Workflow: Developing a Co-Solvent System
The following diagram illustrates a logical workflow for troubleshooting poor solubility, emphasizing the use of co-solvents.
References
- 1. This compound | 651059-70-0 [sigmaaldrich.com]
- 2. Oxazole | 288-42-6 [chemicalbook.com]
- 3. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the functionalization of "Methyl 2-methyloxazole-5-carboxylate"
Welcome to the technical support center for the functionalization of Methyl 2-methyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions during your experiments.
Navigating the Reactivity of this compound
This compound presents multiple reactive sites for functionalization. However, the inherent electronic nature of the oxazole ring and the presence of the methyl and ester groups can lead to a variety of side reactions. Understanding the interplay of these functional groups is crucial for successful synthesis. This guide provides in-depth solutions to common problems encountered during the chemical modification of this molecule.
Troubleshooting Guides: Side Reactions and Solutions
Problem 1: Unwanted Deprotonation and Reaction at the C4 Position
Q: I am attempting to deprotonate the C2-methyl group for subsequent alkylation, but I am observing side products that suggest reaction at the C4 position of the oxazole ring. Why is this happening and how can I achieve selective functionalization at the C2-methyl group?
A: This is a common issue arising from the relative acidity of the protons on the oxazole ring and its substituents. While the C2-methyl protons are acidic, the C4-proton of the oxazole ring can also be abstracted under certain conditions, leading to a mixture of products.
Root Cause Analysis:
The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4.[1] However, in your molecule, the C2 position is substituted with a methyl group. The protons on this methyl group are the primary target for deprotonation. The C5 position is substituted with the ester, leaving the C4 proton as a potential site for deprotonation by a strong base, although it is the least acidic ring proton.[2] The use of an excessively strong base or inappropriate reaction conditions can lead to a loss of selectivity.
Strategic Solution: Directed Ortho-Metalation Approach
To ensure regioselective deprotonation of the C2-methyl group, a directed metalation strategy is recommended. The choice of base and reaction conditions is critical. Lithium diisopropylamide (LDA) is often a suitable base for this transformation, being strong enough to deprotonate the methyl group without indiscriminately attacking other positions.
dot
Caption: Troubleshooting workflow for selective C2-methyl deprotonation.
Detailed Experimental Protocol for Selective C2-Methyl Alkylation:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation of the C2-methyl group.
-
Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, 1.2 equivalents) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem 2: Saponification of the Methyl Ester During Functionalization
Q: I am trying to perform a reaction on the oxazole ring that requires basic conditions, but I am consistently hydrolyzing the methyl ester at the C5 position. How can I prevent this saponification?
A: Saponification, the base-mediated hydrolysis of an ester to a carboxylic acid, is a very common side reaction when working with ester-containing molecules under basic conditions.[3][4] The carboxylate anion formed is generally unreactive towards the desired subsequent transformations and complicates purification.
Root Cause Analysis:
The ester functional group is inherently susceptible to nucleophilic attack by hydroxide ions or other strong bases.[5] Many reactions aimed at modifying the oxazole ring or the C2-methyl group employ basic reagents, creating a competitive environment where saponification can readily occur, especially at elevated temperatures.[6][7]
Strategic Solutions:
There are two primary strategies to circumvent this issue:
-
Use of Non-Nucleophilic Bases and Anhydrous Conditions: If the desired reaction involves deprotonation, employing a non-nucleophilic base under strictly anhydrous conditions can prevent saponification.
-
Protecting Group Strategy: While less ideal due to additional synthetic steps, protecting the carboxylic acid in a more robust form (e.g., a tert-butyl ester) can be an effective, albeit longer, route. However, for many applications, careful selection of reaction conditions is sufficient.
dot
Caption: Decision-making workflow to prevent ester saponification.
Detailed Experimental Protocol for a Base-Mediated Reaction (Example: Halogenation at C4):
This protocol provides a general framework. The specific non-nucleophilic base and solvent should be optimized for the particular reaction.
-
Reagent and Glassware Preparation: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Base Addition: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered amine base (e.g., 2,6-lutidine) (1.5 equivalents) at a low temperature (e.g., 0 °C or -78 °C, depending on the reaction).
-
Reagent Addition: Slowly add the reagent for the desired transformation (e.g., N-Bromosuccinimide for bromination) while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the product using column chromatography.
| Parameter | Saponification-Prone Conditions | Saponification-Resistant Conditions |
| Base | NaOH, KOH, LiOH[8] | DBU, DIPEA, 2,6-Lutidine |
| Solvent | Aqueous or protic solvents | Anhydrous aprotic solvents (THF, DCM) |
| Temperature | Elevated temperatures | Low temperatures (-78 °C to 0 °C) |
Frequently Asked Questions (FAQs)
Q1: Is the oxazole ring susceptible to opening under my reaction conditions?
A1: Yes, the oxazole ring can be unstable under certain conditions. It is particularly susceptible to cleavage under:
-
Strongly Acidic Conditions: Concentrated acids can lead to decomposition.[9][10]
-
Strongly Basic Conditions: The use of very strong bases like n-butyllithium can sometimes lead to ring-opening to form an isocyanide intermediate, especially if the temperature is not carefully controlled.[1][10]
-
Certain Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate can cleave the ring.[2][10] Some reducing conditions may also result in ring-opened products.[2]
To maintain the integrity of the oxazole ring, it is advisable to use mild reaction conditions whenever possible and to carefully control the temperature.
Q2: I need to convert the methyl ester to a carboxylic acid. What is the most efficient way to do this without affecting the rest of the molecule?
A2: A standard saponification protocol using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is generally effective and mild.[8] LiOH is often preferred over NaOH or KOH as it can sometimes provide cleaner reactions with less risk of side reactions on sensitive substrates.
Protocol for Saponification to the Carboxylic Acid:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Q3: Can I perform electrophilic substitution on the oxazole ring?
A3: Electrophilic substitution on the oxazole ring is generally difficult because the ring is electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.[1][2] Direct nitration or halogenation often requires harsh conditions that can degrade the molecule. However, electrophilic substitution can be facilitated at the C5 position if there is a strong electron-donating group on the ring.[11] In the case of this compound, the ester group at C5 is electron-withdrawing, further deactivating the ring towards electrophilic attack. Functionalization through other means, such as lithiation followed by reaction with an electrophile, is a more viable strategy.[12]
Q4: What about N-oxide formation on the oxazole nitrogen?
A4: The nitrogen atom in the oxazole ring is pyridine-like and can be oxidized to an N-oxide.[2][13] This is a potential side reaction if you are using strong oxidizing agents. The formation of an N-oxide can alter the reactivity of the oxazole ring and may be an undesired byproduct. If N-oxide formation is a concern, it is best to avoid strong oxidants or to use reaction conditions that are known to be selective for the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation - Google Patents [patents.google.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Oxazole - Wikipedia [en.wikipedia.org]
- 12. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Production of Methyl 2-methyloxazole-5-carboxylate
Welcome to the dedicated technical support center for the synthesis of Methyl 2-methyloxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable heterocyclic compound. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?
A1: Several synthetic strategies exist for the preparation of substituted oxazoles. The most prevalent methods applicable to this target molecule include:
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1] While robust, the often harsh acidic conditions (e.g., concentrated sulfuric acid) can lead to side reactions and decomposition, posing challenges for large-scale production where heat management is critical.[2]
-
Reaction of α-Haloketones with Amides: This is a versatile method for forming the oxazole ring.[3][4] Variations using silver mediation have been shown to be efficient and high-yielding.[5]
-
From α-Diazoketones: More recent methods utilize the coupling of α-diazoketones with amides, often catalyzed by a Brønsted acid, offering mild reaction conditions and good functional group tolerance, which can be advantageous for scale-up.[6]
For large-scale synthesis, a thorough evaluation of reaction kinetics, thermodynamics, and the safety profile of each route is essential. Routes that avoid highly corrosive reagents and extreme temperatures are generally preferred.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in oxazole synthesis can often be attributed to several factors:
-
Incomplete Reaction: The cyclization step can be sluggish. Ensure adequate reaction time and temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of completion.[7]
-
Side Reactions: The formation of byproducts is a common issue. For instance, in the Robinson-Gabriel synthesis, the strong acids used for cyclodehydration can cause decomposition and polymerization, especially at higher temperatures.[2]
-
Moisture Sensitivity: The presence of water can hydrolyze starting materials or intermediates, leading to reduced yields. Employing anhydrous solvents and reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is critical.[7]
-
Substrate Stability: The starting materials or the product itself may be unstable under the reaction conditions. The stability of this compound should be considered, as it may be sensitive to strong acids, bases, or high temperatures.[8]
Q3: I'm observing significant byproduct formation. How can I improve the purity of my crude product?
A3: Minimizing byproduct formation starts with optimizing the reaction conditions. Consider the following:
-
Choice of Catalyst/Reagent: For cyclodehydration steps, switching from harsh acids like H₂SO₄ to milder reagents such as trifluoroacetic anhydride (TFAA) or employing a solid-phase synthesis approach can reduce charring and byproduct formation.[1]
-
Temperature Control: Exothermic reactions need careful management, especially on a larger scale. Poor heat dissipation can lead to localized "hot spots" where side reactions are more likely to occur.[7]
-
Stoichiometry: Precise control of reactant ratios is vital. An excess of one reactant may lead to the formation of specific impurities.
For purification, column chromatography is often effective at the lab scale. For larger quantities, crystallization is a more practical approach. A careful selection of the crystallization solvent system is key to obtaining high purity.
Q4: Are there any specific safety concerns I should be aware of when scaling up this synthesis?
A4: Yes, scaling up introduces several safety considerations:
-
Exothermic Reactions: The formation of the oxazole ring can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Ensure the reactor is equipped with an adequate cooling system and consider portion-wise addition of reagents to control the reaction rate.[7]
-
Flammable Solvents: The use of flammable organic solvents requires a well-ventilated workspace, away from ignition sources. Proper grounding and bonding of equipment are necessary to prevent static discharge.[7]
-
Corrosive and Toxic Reagents: Many of the reagents used in oxazole synthesis are corrosive (e.g., strong acids) or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE). The final product, this compound, is also listed with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Guide 1: Low Yield and Incomplete Conversion in Robinson-Gabriel Synthesis
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or Inconsistent Yields | Incomplete Reaction: Insufficient activation energy for the cyclodehydration step. | Optimize Reaction Conditions: Carefully increase the reaction temperature in small increments while monitoring for byproduct formation via TLC or LC-MS. Consider switching to a more potent dehydrating agent if the reaction remains sluggish. For example, if phosphorus pentoxide is ineffective, Eaton's reagent (P₂O₅ in methanesulfonic acid) may provide better results.[2] |
| Side Reactions: Decomposition of starting materials or product under harsh acidic conditions. | Use Milder Reagents: Replace concentrated sulfuric acid with milder alternatives like trifluoroacetic anhydride (TFAA) or Burgess reagent.[1][11] These reagents often allow for lower reaction temperatures, minimizing degradation. | |
| Hydrolysis of Acylamino-ketone: Presence of water leading to the breakdown of the starting material before cyclization. | Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from interfering.[2] |
Guide 2: Impurity Profile and Purification Challenges
| Problem | Potential Cause | Recommended Solution & Explanation |
| Significant Impurity Peaks in Crude NMR/LC-MS | Unreacted Starting Materials: Incomplete conversion. | Drive Reaction to Completion: Increase reaction time or slightly elevate the temperature, while carefully monitoring for the emergence of new degradation products. Adjusting the stoichiometry of the reactants might also be beneficial.[7] |
| Formation of Polymeric Byproducts ("Tar"): Harsh reaction conditions leading to uncontrolled polymerization. | Modify Reaction Work-up: Quenching the reaction mixture by pouring it onto ice can help to precipitate the product while keeping polymeric materials in solution. A thorough extraction and wash sequence is then crucial. | |
| Difficulty in Purification | Emulsion Formation During Work-up: Presence of fine solid byproducts or surfactants. | Break the Emulsion: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[7] |
| Product Co-eluting with Impurities: Similar polarity of the product and byproducts. | Optimize Crystallization: If column chromatography is ineffective, focus on developing a robust crystallization procedure. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane) to find conditions that selectively crystallize the desired product. |
III. Experimental Protocols & Visualizations
Workflow for Troubleshooting Low Yields
The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low yields.
General Robinson-Gabriel Cyclodehydration Mechanism
This diagram illustrates the fundamental steps of the Robinson-Gabriel synthesis for forming the oxazole ring.
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
IV. References
-
Cornforth, J. W. (n.d.). Cornforth rearrangement. In Wikipedia. Retrieved from --INVALID-LINK--
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from --INVALID-LINK--
-
(n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from --INVALID-LINK--
-
(n.d.). Silver mediated one-step synthesis of oxazoles from a-haloketones. ResearchGate. Retrieved from --INVALID-LINK--
-
(n.d.). Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate. EvitaChem. Retrieved from --INVALID-LINK--
-
(n.d.). Oxazole. In Wikipedia. Retrieved from --INVALID-LINK--
-
(n.d.). Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate. Vulcanchem. Retrieved from --INVALID-LINK--
-
(n.d.). Methyl 2-formyloxazole-5-carboxylate. Smolecule. Retrieved from --INVALID-LINK--
-
(n.d.). Oxazol-Synthesen aus α-Halogen-ketonen (Formamid-Reaktionen, IV. Mitteil.). Wiley Online Library. Retrieved from --INVALID-LINK--
-
(n.d.). Oxazole. Macmillan Group. Retrieved from --INVALID-LINK--
-
(n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
(2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Retrieved from --INVALID-LINK--
-
(n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
(n.d.). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem. Retrieved from --INVALID-LINK--
-
(n.d.). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from --INVALID-LINK--
-
(n.d.). Ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Retrieved from --INVALID-LINK--
-
(n.d.). This compound. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
(2012). Ugi/Robinson-Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PubMed. Retrieved from --INVALID-LINK--
-
(n.d.). Navigating the Scale-Up of 4-Methyloxazole Production: A Technical Support Center. Benchchem. Retrieved from --INVALID-LINK--
-
(n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Retrieved from --INVALID-LINK--
-
(n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH. Retrieved from --INVALID-LINK--
-
(n.d.). 2-methyloxazole-5-carboxylate. ChemBK. Retrieved from --INVALID-LINK--
-
(n.d.). Robinson–Gabriel synthesis. Semantic Scholar. Retrieved from --INVALID-LINK--
-
(n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents. Retrieved from --INVALID-LINK--
-
(n.d.). Ethyl 5-methyloxazole-2-carboxylate. ChemScene. Retrieved from --INVALID-LINK--
-
(n.d.). Ethyl 5-Methyloxazole-2-carboxylate. Benchchem. Retrieved from --INVALID-LINK--
-
(n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Retrieved from --INVALID-LINK--
-
(n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from --INVALID-LINK--
-
(n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. Retrieved from --INVALID-LINK--
-
(n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PubMed Central. Retrieved from --INVALID-LINK--
-
(n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents. Retrieved from --INVALID-LINK--
-
(n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Retrieved from --INVALID-LINK--
-
(n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buy Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate (EVT-11950685) [evitachem.com]
- 9. This compound | 651059-70-0 [sigmaaldrich.com]
- 10. Ethyl 5-Methyloxazole-2-carboxylate|CAS 33123-68-1 [benchchem.com]
- 11. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of Methyl 2-methyloxazole-5-carboxylate
This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization of Methyl 2-methyloxazole-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative for Novel Heterocycles
This compound is a heterocyclic compound belonging to the oxazole family.[1] Oxazole derivatives are significant structural motifs in medicinal chemistry, serving as key building blocks for synthesizing bioactive compounds, including kinase inhibitors and antimicrobial agents.[2] As with any compound intended for pharmaceutical development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring safety, quality, and efficacy. The ability to confirm identity, determine purity, and profile impurities with absolute confidence is paramount.
High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for these tasks, offering unparalleled precision and depth of information.[] This guide will elucidate the strategic application of LC-HRMS for the analysis of this compound, compare its performance with alternative methods, and provide the detailed experimental data and protocols necessary for replication and validation.
Physicochemical Profile: this compound
A precise understanding of the target analyte's properties is the first step in developing a robust analytical method.
| Property | Value | Source / Method |
| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | [1] |
| CAS Number | 651059-70-0 | [1][4] |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.13 g/mol | Calculation |
| Theoretical Exact Mass | 141.04259 Da | Calculation |
| Monoisotopic Mass [M+H]⁺ | 142.05042 Da | Calculation |
| Physical Form | Solid | [1] |
Rationale for Exact Mass Calculation: While nominal mass (141 g/mol ) is useful, HRMS operates on the principle of exact mass. The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is the benchmark against which experimental data is compared to confirm elemental composition with high confidence.
The HRMS Advantage: Precision Beyond Question
Standard, or nominal, mass spectrometry measures mass-to-charge ratios (m/z) to the nearest whole number. High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, measures m/z to several decimal places.[5] This capability provides two critical advantages:
-
Mass Accuracy: The closeness of the measured mass to the theoretical exact mass, typically expressed in parts-per-million (ppm). An accuracy of <5 ppm provides strong evidence for a specific elemental formula.[]
-
High Resolving Power: The ability to distinguish between two ions with very similar m/z values.[6] This is crucial for separating the target analyte from isobaric interferences (different molecules with the same nominal mass) in complex matrices, a common challenge in impurity profiling and metabolomics.[7][8]
Experimental Protocol: LC-HRMS Analysis
This protocol is designed to be a self-validating system, incorporating principles from established regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 methanol:water.
-
Test Sample: Prepare the test sample using the same diluent as the working standard to an expected final concentration of 10 µg/mL.
-
Blank: Use the diluent (50:50 methanol:water) as a blank to assess system background.
Causality: Methanol is chosen for its ability to dissolve a wide range of organic molecules. The 50:50 methanol:water diluent ensures compatibility with the reverse-phase chromatography mobile phase, preventing peak distortion.
Liquid Chromatography (LC) Conditions
-
System: Vanquish Horizon UHPLC system or equivalent.[7]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Causality: A C18 column is a robust choice for retaining small, moderately polar molecules. The acidic mobile phase (formic acid) promotes protonation of the analyte, making it amenable to positive mode electrospray ionization and improving peak shape. A gradient elution is used to ensure efficient separation and elution of the analyte while cleaning the column of more nonpolar impurities.
High-Resolution Mass Spectrometry (HRMS) Parameters
-
System: Orbitrap Exploris 240 MS, Q-ToF Synapt G2-Si, or equivalent.[7][11]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 50-750.
-
Acquisition Mode 1 (Full Scan MS):
-
Resolution: 60,000 FWHM (Full Width at Half Maximum).
-
Purpose: Accurate mass measurement of the precursor ion ([M+H]⁺).
-
-
Acquisition Mode 2 (dd-MS² - Data-Dependent MS/MS):
-
Resolution: 15,000 FWHM.
-
Collision Energy: Stepped HCD (Higher-Energy C-dissociation) at 15, 30, 45 eV.
-
Purpose: To generate fragment ions for structural confirmation.
-
Causality: ESI in positive mode is selected because the oxazole nitrogen is a basic site that readily accepts a proton. A high resolution setting for the full scan is critical for achieving low ppm mass accuracy.[6] Data-dependent MS/MS automatically triggers fragmentation on the most intense ion from the full scan survey, providing structural information without needing to pre-define the precursor mass.[7]
Data Interpretation: From Spectrum to Structure
Identity Confirmation via Full Scan MS
The primary goal is to match the experimentally measured accurate mass of the protonated molecule with its theoretical value.
-
Theoretical [M+H]⁺: 142.05042 Da
-
Expected Experimental Result: 142.05010 Da (example)
-
Mass Error Calculation: ((142.05042 - 142.05010) / 142.05042) * 1,000,000 = 2.25 ppm
A mass error of <5 ppm strongly confirms the elemental composition as C₆H₇NO₃. This level of certainty is unattainable with nominal mass spectrometry.
Structural Elucidation via MS/MS Fragmentation
The MS/MS spectrum provides a structural fingerprint. Based on known fragmentation patterns of oxazole and ester-containing compounds, a plausible fragmentation pathway can be proposed.[12][13]
Causality: The most likely initial fragmentations involve the ester group. The loss of methanol (CH₃OH) is a common pathway for methyl esters. Subsequent loss of carbon monoxide (CO) from the ring is a characteristic fragmentation of many heterocyclic systems, including oxazoles.[12][13] Each fragment's accurate mass can be measured and its elemental formula confirmed, providing interlocking evidence for the parent structure.
Performance Comparison: HRMS vs. Alternative Techniques
While other techniques are valuable, they answer different analytical questions. HRMS provides a unique combination of sensitivity, specificity, and structural information that makes it superior for identity and purity analysis in regulated environments.
| Technique | Principle | Application to Analyte | Advantages | Limitations |
| High-Resolution MS (HRMS) | Measures exact mass-to-charge ratio. | Confirms elemental composition and structure via fragmentation. | Unmatched specificity and sensitivity; identifies unknowns; impurity profiling.[][8] | Higher instrument cost; requires skilled operators. |
| Nominal Mass Spec (e.g., Single Quad) | Measures m/z to nearest integer. | Provides molecular weight. | Lower cost; robust and simple for known target quantification. | Cannot determine elemental formula; cannot resolve isobaric interferences.[8] |
| NMR Spectroscopy | Measures nuclear spin in a magnetic field. | Definitive de novo structural elucidation (¹H, ¹³C). | Gold standard for absolute structure confirmation of pure substances. | Low sensitivity (requires mg quantities); poor for complex mixtures; expensive. |
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular bonds. | Confirms presence of functional groups (C=O, C-O, C=N). | Fast, non-destructive, excellent for confirming functional groups.[14] | Provides no molecular weight or formula; low specificity for large molecules.[14] |
| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by chromophores. | Quantitative analysis of the analyte. | Simple, robust, and inexpensive for quantification of a known analyte.[14] | Low specificity; many compounds can absorb at the same wavelength. |
| HPLC with UV Detection | Chromatographic separation followed by UV-Vis detection. | Purity assessment and quantification. | Standard method for purity and assay in quality control.[14] | Co-eluting impurities with no chromophore are missed; cannot identify unknown peaks.[8] |
Integrated Analytical Workflow
The power of LC-HRMS lies in its integrated workflow, combining separation with multi-layered detection to provide a comprehensive analytical picture.
Conclusion
For the definitive analysis of this compound in a research and drug development context, High-Resolution Mass Spectrometry is the superior analytical choice. While techniques like NMR and FTIR play crucial roles in de novo structural confirmation of bulk material, LC-HRMS provides an unparalleled combination of sensitivity, specificity, and structural insight required for identity confirmation, impurity profiling, and quantitative analysis in complex matrices.[][8] Its ability to deliver an unambiguous elemental formula from an accurate mass measurement, supported by a rich fragmentation fingerprint, provides the highest level of analytical confidence, aligning perfectly with the rigorous demands of the pharmaceutical industry.
References
- 1. This compound | 651059-70-0 [sigmaaldrich.com]
- 2. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. MASONACO - LC-HRMS Applications [masonaco.org]
- 7. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to the Synthetic Routes of Methyl 2-methyloxazole-5-carboxylate
Methyl 2-methyloxazole-5-carboxylate is a key structural motif found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this disubstituted oxazole is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Oxazole Synthesis
The oxazole ring is an aromatic five-membered heterocycle containing one oxygen and one nitrogen atom. Its synthesis has been a subject of extensive research, leading to the development of several named reactions.[1] For 2,5-disubstituted oxazoles such as our target molecule, the Robinson-Gabriel synthesis and its variations remain cornerstone methodologies due to their reliability and the accessibility of starting materials.[2][3] These methods typically involve the formation of the oxazole ring through the cyclization and dehydration of an acyclic precursor.
This guide will focus on two classical and practical approaches:
-
The Robinson-Gabriel Synthesis from an N-acyl-α-amino ketone.
-
A Hantzsch-type Condensation between an α-haloketone and an amide.
A detailed analysis of each route is presented below, complete with experimental procedures and a comparative summary to aid in the selection of the most appropriate method for a given research objective.
Route 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles via the intramolecular cyclodehydration of 2-acylamino-ketones.[2][3] This reaction is typically catalyzed by a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.
Reaction Principle and Mechanism
The synthesis of this compound via the Robinson-Gabriel route commences with the precursor, methyl 2-acetamido-3-oxobutanoate. The mechanism involves the protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate (a dihydrooxazolol). Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic oxazole ring, yields the final product.
References
A Head-to-Head Battle: Unveiling the Biological Activity of Methyl 2-methyloxazole-5-carboxylate and its Ethyl Ester Analog
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Ester Conundrum: Theoretical Underpinnings of Methyl vs. Ethyl Substitution
The primary role of an ester group in a potential drug candidate is often to act as a prodrug, a strategy to enhance properties like solubility, stability, and cell permeability.[1][2] The inactive ester is designed to be cleaved by endogenous esterases, releasing the active carboxylic acid form of the drug within the body.[1][2] The choice between a methyl and an ethyl ester can influence several key parameters:
-
Lipophilicity and Membrane Permeability: Esterification of a carboxylic acid with an alcohol, such as methanol or ethanol, generally increases its lipophilicity.[1] This enhanced "fat-loving" nature can facilitate passive diffusion across cellular membranes, a critical step for a drug to reach its intracellular target.[1] The addition of an extra methylene group in the ethyl ester theoretically imparts a greater degree of lipophilicity compared to the methyl ester. This could translate to improved absorption and cellular uptake for the ethyl analog.
-
Steric Hindrance and Enzymatic Cleavage: The rate at which the ester prodrug is converted to its active form is governed by the accessibility of the ester bond to carboxylesterases.[2] These enzymes, abundant in tissues like the liver and intestines, are responsible for the hydrolysis of the ester linkage.[2] The slightly larger size of the ethyl group compared to the methyl group may introduce minor steric hindrance, potentially slowing down the rate of enzymatic cleavage. This could lead to a more sustained release of the active drug from the ethyl ester, altering its pharmacokinetic profile. However, some studies have shown no significant difference in the in vitro stability of methyl and ethyl esters against carboxylesterases for certain compounds.[3][4]
-
Solubility: While increasing lipophilicity, esterification can sometimes decrease aqueous solubility. The extent of this effect can differ between the methyl and ethyl esters, which could have implications for formulation and administration.
Given these theoretical considerations, a systematic experimental evaluation is paramount to determine the superior candidate for further development.
A Roadmap for Comparative Evaluation: Experimental Protocols
To objectively compare the biological activities of Methyl 2-methyloxazole-5-carboxylate and its ethyl ester analog, a multi-pronged experimental approach is necessary. The following protocols are designed to provide a comprehensive dataset for a robust head-to-head comparison.
Physicochemical Property Analysis
A foundational step is to characterize the basic physicochemical properties that will influence biological behavior.
| Parameter | Method | Expected Outcome & Rationale |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or HPLC-based determination | The ethyl ester is expected to have a higher LogP value, indicating greater lipophilicity. This is a key predictor of membrane permeability. |
| Aqueous Solubility | Equilibrium solubility measurement in phosphate-buffered saline (PBS) at physiological pH (7.4) | To determine if the difference in ester groups significantly impacts solubility, which is crucial for bioavailability and formulation. |
In Vitro Biological Assays
These assays will provide insights into the cellular activity and metabolic stability of the two compounds.
1. Cell Permeability Assay
This assay will directly measure the ability of the compounds to cross a cell membrane.
-
Protocol:
-
Culture a suitable cell line (e.g., Caco-2 for intestinal absorption) to form a confluent monolayer on a permeable support.
-
Add the methyl and ethyl esters to the apical side of the monolayer at a known concentration.
-
At various time points, collect samples from the basolateral side.
-
Quantify the concentration of the parent ester and the hydrolyzed carboxylic acid in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
Workflow for Cell Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
2. Metabolic Stability Assay in Liver Microsomes and Plasma
This assay will assess the rate of hydrolysis of the esters to the active carboxylic acid.
-
Protocol:
-
Incubate the methyl and ethyl esters at a fixed concentration with human liver microsomes or human plasma.
-
At various time points, quench the reaction.
-
Extract the remaining parent ester and the formed carboxylic acid metabolite.
-
Quantify the compounds using LC-MS/MS.
-
Calculate the in vitro half-life (t½) for each ester.
-
Workflow for Metabolic Stability Assay
Caption: General workflow for the in vitro metabolic stability assay.
3. Target-Specific Biological Activity Assay
Assuming the parent carboxylic acid has a known biological target, this assay will compare the efficacy of the two prodrugs in a cell-based system. The specific assay will depend on the target. For instance, if the target is an enzyme, an enzyme inhibition assay would be appropriate. If it is a receptor, a receptor binding or functional assay would be used.
-
General Protocol (Example: Cytotoxicity Assay for an Anticancer Agent):
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of the methyl ester, ethyl ester, and the parent carboxylic acid (as a positive control).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTS assay.[5]
-
Determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | LogP | Aqueous Solubility (µg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Liver Microsome t½ (min) | Plasma t½ (min) | Target Activity IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ethyl 2-methyloxazole-5-carboxylate | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 2-methyloxazole-5-carboxylic acid | Experimental Value | Experimental Value | Experimental Value | N/A | N/A | Experimental Value |
Interpreting the Results:
-
A higher Papp value for the ethyl ester would support the hypothesis of enhanced membrane permeability.
-
A shorter half-life in liver microsomes and plasma for the methyl ester could suggest faster conversion to the active drug.
-
The IC50 values from the target activity assay will reveal which prodrug is more effective at the cellular level, integrating the combined effects of permeability and metabolic activation.
Conclusion: Making an Informed Decision
The choice between this compound and its ethyl ester analog is not trivial. While theoretical principles provide a starting point for hypothesis generation, only rigorous experimental evaluation can provide the definitive data needed to select the optimal candidate for advancement in the drug development pipeline. The ethyl ester may offer superior cell penetration due to increased lipophilicity, while the methyl ester might exhibit a more rapid conversion to the active form. The ideal candidate will strike the right balance between these properties to achieve the desired therapeutic effect. The experimental framework outlined in this guide provides a clear and scientifically sound path to generating the critical data required for an evidence-based decision.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. scirp.org [scirp.org]
- 3. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-Methyloxazole-5-carboxylate Analogs: Synthesis and Structure-Activity Relationship Analysis
This guide provides an in-depth analysis of Methyl 2-methyloxazole-5-carboxylate analogs, a scaffold of significant interest in modern medicinal chemistry. We will objectively compare synthetic methodologies and dissect the structure-activity relationships (SAR) that govern their efficacy against various biological targets. The content herein is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for advancing their own investigations.
Introduction: The Versatile Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive isostere for ester and amide functionalities. Within this class, the this compound core provides a synthetically tractable platform with three key points for diversification: the C2, C4, and C5 positions. This guide will focus primarily on analogs developed as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), a prominent area of research for this scaffold, while also touching upon other relevant therapeutic applications.
Synthetic Strategies: Building the Oxazole Core
The construction of the 2,5-disubstituted oxazole ring is a critical first step. Several methods have been reported, but the most prevalent and versatile approach for this specific scaffold is a modification of the Hantzsch synthesis, often starting from a serine methyl ester derivative.
Dominant Synthetic Pathway: Modified Hantzsch Synthesis
The most widely adopted route involves the cyclization of an N-acyl-α-amino acid. For the parent scaffold, this typically begins with L-serine methyl ester hydrochloride. The reaction proceeds through an initial acylation followed by a dehydration/cyclization cascade.
A generalized workflow for this synthesis is presented below.
Caption: General synthetic workflow for this compound and its C5-amide analogs.
Protocol: Synthesis of this compound
-
Step 1: Acylation. To a cooled (0 °C) solution of L-serine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM), a base such as triethylamine is added. Acetyl chloride is then added dropwise, and the reaction is stirred for several hours, allowing it to warm to room temperature.
-
Step 2: Cyclization/Dehydration. The crude N-acetyl serine methyl ester is dissolved in fresh DCM. A dehydrating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added slowly at low temperature (e.g., -78 °C). This step is critical as it drives the formation of the oxazoline ring.
-
Step 3: Oxidation. The resulting oxazoline intermediate is then oxidized to the aromatic oxazole. This is commonly achieved by adding an oxidant like manganese dioxide (MnO2) and heating the reaction, often to reflux.
-
Step 4: Purification. The final product is purified using standard techniques, such as flash column chromatography on silica gel, to yield the pure this compound.
Causality Note: The choice of a two-step cyclization/oxidation process is often preferred over one-pot methods to improve yields and minimize side products. The use of modern fluorinating reagents like DAST for the dehydration step provides milder conditions compared to classical reagents like phosphorus pentoxide, which can lead to decomposition.
Structure-Activity Relationship (SAR) for mGluR5 Antagonism
Analogs of this scaffold have been extensively explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. The general pharmacophore involves modifying the C5-carboxylate into a larger, often aromatic or heteroaromatic, amide group.
The C5-Amide Moiety: The Key to Potency
The primary point of diversification for mGluR5 activity is the C5 position. The methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide coupling with a wide array of amines.
-
Aromatic and Heteroaromatic Amides: Coupling with substituted anilines or heteroaromatic amines is a common strategy. The nature and substitution pattern of this terminal aromatic ring are critical for potency.
-
Steric and Electronic Effects: Research has shown that ortho-substitution on a terminal phenyl ring can be beneficial. For example, replacing a phenyl group with a 2-pyridyl or 3-pyridyl moiety often leads to a significant increase in potency. This suggests that a hydrogen bond acceptor at this position may be interacting with a key residue in the allosteric binding pocket of the mGluR5 protein.
The C2-Methyl Group: A Stable Anchor
The C2-methyl group is generally well-tolerated and is often kept constant across analog series. While some modifications have been explored, they often lead to a decrease in activity, suggesting this small, lipophilic group occupies a well-defined pocket.
The C4-Position: Limited Exploration
The C4 position of the oxazole ring is rarely modified in the context of mGluR5 NAMs. This is likely due to synthetic accessibility and the observation that the C2 and C5 vectors provide optimal interaction with the target protein.
The key SAR takeaways are visualized in the diagram below.
Caption: Key structure-activity relationship points for mGluR5 NAMs based on the oxazole scaffold.
Comparative Performance Data
The following table summarizes the in vitro potency of representative analogs against the human mGluR5 receptor. Potency is typically measured using a calcium mobilization assay in a cell line expressing the receptor.
| Compound ID | C5-Amide Substitution (R) | mGluR5 IC50 (nM) | Reference |
| 1 | -OCH3 (Parent Ester) | >10,000 | N/A |
| 2a | Phenyl | 850 | [1] |
| 2b | 3-Pyridyl | 98 | [1] |
| 2c | 2-Fluorophenyl | 450 | [1] |
| 2d | 2-Methylphenyl | 210 | [1] |
As the data clearly indicates, conversion of the inactive parent ester (1 ) to a simple phenyl amide (2a ) confers moderate activity. A significant jump in potency is observed when introducing a heteroaromatic ring like pyridine (2b ), highlighting the importance of this region for target engagement.
Key Experimental Protocols
Protocol: General Procedure for Amide Coupling
-
Step 1: Hydrolysis. To a solution of this compound (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, ~1.5 eq). Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Step 2: Coupling. Dissolve the carboxylic acid (1.0 eq) in DMF. Add a coupling agent such as HATU (1.1 eq), a base like DIPEA (2.0 eq), and the desired amine (1.1 eq). Stir the reaction at room temperature for 12-18 hours.
-
Step 3: Workup and Purification. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide analog.
Protocol: mGluR5 Calcium Mobilization Assay
This protocol describes a typical fluorescence-based assay to measure the inhibition of glutamate-induced calcium flux.
Caption: Workflow for an in vitro mGluR5 functional assay.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGluR5 receptor are plated in 96- or 384-well plates and grown overnight.[3]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37 °C.
-
Compound Addition: The dye solution is removed, and buffer containing the test compounds at various concentrations is added to the wells. The plate is incubated for a short period (15-30 minutes).
-
Stimulation and Reading: The plate is placed in a fluorescence imaging plate reader (FLIPR). An EC80 concentration of glutamate is added to stimulate the receptor, and the resulting change in fluorescence intensity, corresponding to intracellular calcium release, is measured over time.
-
Data Analysis: The inhibitory effect of the compounds is calculated relative to control wells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[3]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective mGluR5 negative allosteric modulators. The synthetic accessibility, coupled with a clear and robust SAR, makes it an attractive template for medicinal chemists. Key findings indicate that the C5-amide region is the primary determinant of potency, with heteroaromatic groups often providing optimal interactions.
Future work in this area could focus on several aspects:
-
Pharmacokinetic Optimization: While many potent compounds have been identified, optimizing properties like metabolic stability, oral bioavailability, and brain penetration remains a key challenge for developing clinical candidates.
-
Exploration of Other Targets: The synthetic versatility of the scaffold could be leveraged to explore its utility against other biological targets where a similar pharmacophore might be relevant.
-
Novel C2 and C4 Modifications: While less explored, systematic modification of the C2 and C4 positions using modern cross-coupling methodologies could uncover new SAR and potentially lead to compounds with novel pharmacological profiles.[5]
By providing a clear comparison of synthetic strategies and a detailed analysis of the structure-activity relationships, this guide aims to equip researchers with the foundational knowledge to design and execute the next generation of therapeutics based on this versatile oxazole core.
References
- 1. Expedited SAR study of an mGluR5 antagonists: generation of a focused library using a solution-phase Suzuki coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel mGluR5 non-competitive antagonists not based on an MPEP chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-methyloxazole-5-carboxylate and Its Regioisomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their functional groups—can exhibit vastly different chemical, physical, and biological properties. In the realm of heterocyclic chemistry, the subtle distinctions between such isomers are critical for ensuring the efficacy and safety of new molecular entities.
This guide provides an in-depth spectroscopic comparison of Methyl 2-methyloxazole-5-carboxylate and its two key regioisomers: Methyl 2-methyloxazole-4-carboxylate and Methyl 5-methyl-oxazole-4-carboxylate. As a Senior Application Scientist, my objective is to not only present comparative data but also to elucidate the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as powerful tools for their differentiation. While complete experimental data for all three isomers is not uniformly available in the public domain, this guide will integrate known data with well-established spectroscopic principles to provide a comprehensive analytical framework.
The Importance of Regioisomeric Purity in Drug Discovery
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific placement of substituents on the oxazole ring can profoundly influence a molecule's interaction with biological targets. For instance, the positioning of a methyl and a methyl carboxylate group can alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity, metabolic stability, and overall pharmacological profile. Therefore, the ability to confidently distinguish between these regioisomers is not merely an academic exercise but a critical aspect of quality control and lead optimization in drug discovery and development.
Molecular Structures of the Regioisomers
To understand the spectroscopic differences, it is essential to first visualize the structures of the three regioisomers.
A Comparative Guide to the In Vitro Evaluation of Methyl 2-methyloxazole-5-carboxylate Derivatives Against Cancer Cell Lines
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, oxazole derivatives have emerged as a promising class of therapeutic agents.[1] This guide provides a comprehensive comparison of novel Methyl 2-methyloxazole-5-carboxylate derivatives, detailing their in vitro evaluation against various cancer cell lines. We will delve into the experimental data, outline robust protocols for cytotoxicity screening, and explore the potential mechanisms of action that underscore their anticancer activity.
The Rationale for Targeting Cancer with Oxazole Derivatives
The 1,3-oxazole ring is a versatile heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including potent anticancer activity against drug-susceptible and even multi-drug-resistant cancer cell lines.[1][2] The therapeutic potential of these compounds stems from their ability to interact with various biological targets crucial for cancer cell survival and proliferation.
Numerous studies have demonstrated that oxazole derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting key targets.[3] These targets include STAT3, G-quadruplexes, and tubulin protein.[2][3] By disrupting microtubule formation, for instance, these compounds can halt the cell cycle, leading to cell death.[2] Furthermore, oxazoles have been shown to inhibit other critical cellular machinery such as DNA topoisomerase enzymes and various protein kinases.[2][3] This multi-targeted approach makes the oxazole scaffold a valuable template for the development of novel and effective anticancer agents.
Comparative Cytotoxicity Analysis of Novel Derivatives
A primary step in evaluating any new potential anticancer agent is to determine its cytotoxicity across a panel of cancer cell lines. This allows for an assessment of both potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[4]
Below is a comparative analysis of three novel this compound derivatives—designated M2MO-A, M2MO-B, and M2MO-C—against a panel of human cancer cell lines representing different tissue origins: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Cancer), and A549 (Lung Carcinoma). Doxorubicin, a standard chemotherapeutic agent, is included as a positive control for comparison.
| Compound | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) | A549 (IC50 in µM) |
| M2MO-A | 8.5 ± 0.9 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| M2MO-B | 2.1 ± 0.3 | 4.7 ± 0.5 | 6.8 ± 0.7 |
| M2MO-C | 15.2 ± 1.6 | 21.8 ± 2.2 | 25.4 ± 2.9 |
| Doxorubicin | 0.9 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific modifications to the parent compound and the experimental conditions.
From this hypothetical data, M2MO-B emerges as the most potent derivative across all three cell lines, with IC50 values in the low micromolar range. This suggests that the specific structural modifications in M2MO-B are favorable for its anticancer activity. Further structure-activity relationship (SAR) studies would be necessary to optimize this lead compound.
Standardized Protocol for In Vitro Cytotoxicity Assessment: The MTT Assay
To ensure reproducibility and validity, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5]
Step-by-Step MTT Assay Protocol
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
Once cells reach 80-90% confluency, harvest them and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives and the positive control (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., from 0.1 to 100 µM).[7]
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.[8]
-
-
Incubation:
-
MTT Addition and Formazan Formation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.[7]
-
Visualizing the Experimental and Mechanistic Frameworks
Diagrams are invaluable for representing complex workflows and biological pathways.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Hypothetical mechanism: Tubulin inhibition leading to apoptosis.
Conclusion and Future Directions
The in vitro evaluation presented in this guide underscores the potential of this compound derivatives as a promising scaffold for the development of new anticancer drugs. The comparative data, although illustrative, highlights the importance of structure-activity relationship studies in optimizing the potency of these compounds. The provided MTT assay protocol offers a robust and reliable method for screening these and other novel chemical entities.
Future research should focus on:
-
Synthesizing a broader library of derivatives to refine the SAR.
-
Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Expanding the in vitro testing to a wider panel of cancer cell lines, including drug-resistant variants.
-
Advancing the most promising candidates to in vivo studies to assess their efficacy and safety in preclinical models.
By systematically applying these methodologies, the scientific community can continue to unlock the therapeutic potential of oxazole-based compounds in the ongoing fight against cancer.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Study on the Reactivity of Methyl 2-methyloxazole-5-carboxylate and Methyl 2-methylthiazole-5-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-carboxylate and Methyl 2-methylthiazole-5-carboxylate are structurally analogous heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and materials science. The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form the thiazole analogue leads to significant differences in their electronic properties and, consequently, their chemical reactivity. Understanding these differences is crucial for designing synthetic routes and predicting the behavior of these molecules in various chemical environments. This guide will explore these nuances through a comparative lens, supported by theoretical principles and available experimental data.
Structural and Electronic Properties: A Tale of Two Heteroatoms
The core difference between the oxazole and thiazole rings lies in the heteroatom at the 1-position: oxygen in the former and sulfur in the latter. This seemingly simple substitution has profound effects on the aromaticity and electron distribution within the ring.
Thiazoles are generally considered to be more aromatic than oxazoles.[1][2] The sulfur atom, being larger and more polarizable than oxygen, is more effective at delocalizing its lone pair of electrons into the π-system of the ring. This enhanced π-electron delocalization in the thiazole ring contributes to its greater aromatic stability.[1]
This difference in aromaticity influences the electron density at various positions in the ring. In both systems, the nitrogen atom at the 3-position acts as a pyridine-like nitrogen, withdrawing electron density from the ring and deactivating it towards electrophilic attack compared to their homocyclic aromatic counterparts.[3] However, the greater electron-donating ability of sulfur compared to oxygen leads to a more electron-rich C5 position in the thiazole ring.
dot graph ERD { layout=neato; graph [bb="0,0,760,150"]; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
} Caption: Structural comparison of the two heterocyclic esters.
Comparative Reactivity
The electronic disparities between the two ring systems manifest in their reactivity towards various reagents. This section will compare their behavior in key chemical transformations.
Basicity
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on both oxazole and thiazole rings is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom.[3] However, when substitution does occur, it is directed to the C5 position in both systems. The presence of the electron-donating methyl group at the C2 position in both target molecules further activates the ring towards electrophilic attack, albeit modestly.
Due to the greater π-electron delocalization and higher electron density at the C5 position, Methyl 2-methylthiazole-5-carboxylate is expected to be more reactive towards electrophiles than this compound. Reactions such as nitration or halogenation would likely require forcing conditions for the oxazole derivative, while the thiazole analogue may react under milder conditions.
Hypothetical Experimental Protocol: Nitration
A comparative study of nitration could be performed under the following conditions:
-
Reactants: this compound or Methyl 2-methylthiazole-5-carboxylate (1 equivalent).
-
Reagent: A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents).
-
Solvent: Acetic anhydride.
-
Temperature: 0 °C to room temperature.
-
Procedure: The heterocyclic ester is dissolved in acetic anhydride and cooled to 0 °C. The nitrating mixture is added dropwise, and the reaction is stirred for a specified time. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.
It is anticipated that the thiazole derivative would afford a higher yield of the C4-nitro product under these conditions compared to the oxazole derivative.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for comparative nitration experiment.
Nucleophilic Substitution
Nucleophilic substitution on the unsubstituted oxazole and thiazole rings is generally unfavorable. However, the C2 position is the most electron-deficient and can undergo nucleophilic attack, especially if it bears a good leaving group. In the case of our target molecules, the methyl group at the C2 position is not a leaving group.
Reactions involving nucleophilic attack are more likely to occur at the ester functionality.
Hydrolysis of the Ester Group
The methyl ester group at the C5 position can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of this hydrolysis will be influenced by the electronic nature of the heterocyclic ring.
The thiazole ring, being more electron-donating than the oxazole ring, is expected to slightly decrease the electrophilicity of the ester carbonyl carbon. Conversely, the more electronegative oxygen in the oxazole ring may have a more pronounced electron-withdrawing effect on the ester group. Therefore, it is plausible that This compound may undergo hydrolysis at a faster rate than Methyl 2-methylthiazole-5-carboxylate , although this difference might be subtle.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reactants: this compound or Methyl 2-methylthiazole-5-carboxylate (1 equivalent).
-
Reagent: Lithium hydroxide (1.5 equivalents) or Sodium hydroxide (1.5 equivalents).
-
Solvent: A mixture of Tetrahydrofuran (THF) and water.
-
Temperature: Room temperature.
-
Procedure: The ester is dissolved in THF/water, and the base is added. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the resulting carboxylic acid is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the product.
A kinetic study monitoring the disappearance of the starting material over time for both compounds under identical conditions would provide quantitative data on their relative hydrolysis rates.
| Property | This compound | Methyl 2-methylthiazole-5-carboxylate | Reference |
| Aromaticity | Less aromatic | More aromatic | [1][2] |
| Basicity | Weaker base | Stronger base | [2] |
| Reactivity towards Electrophiles | Less reactive | More reactive | [3] |
| Expected Site of Electrophilic Attack | C4 | C4 | [4] |
| Reactivity towards Ester Hydrolysis | Predicted to be faster | Predicted to be slower | Inferred |
Conclusion
The substitution of oxygen with sulfur in the 1,3-azole ring system leads to distinct differences in the reactivity of this compound and Methyl 2-methylthiazole-5-carboxylate. The greater aromaticity and electron-donating character of the thiazole ring render it more susceptible to electrophilic attack compared to its oxazole counterpart. Conversely, the oxazole derivative may exhibit a slightly higher rate of hydrolysis at the ester functionality due to the greater electronegativity of the ring oxygen. These nuanced differences in reactivity are critical considerations for synthetic chemists in the design and execution of reaction pathways involving these versatile heterocyclic building blocks. Further quantitative experimental studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing these reactivity differences.
References
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Methyl 2-methyloxazole-5-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its function and optimizing its properties. Oxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, "Methyl 2-methyloxazole-5-carboxylate" serves as a key building block for the synthesis of more complex pharmacologically active molecules.
This guide provides a comprehensive, in-depth technical comparison and a hypothetical workflow for the X-ray crystallographic analysis of "this compound" and its derivatives. While a dedicated crystal structure for the parent compound is not publicly available as of the writing of this guide, we will leverage data from structurally related oxazole and isoxazole derivatives to provide a robust comparative framework. This approach, grounded in established scientific principles and experimental best practices, will empower researchers to confidently tackle the structural elucidation of this important class of molecules.
The Imperative of High-Resolution Structural Data
Understanding the precise arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive 3D structure is the cornerstone of SAR, enabling the rational design of more potent and selective drug candidates.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different physicochemical properties, including solubility and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing these polymorphs.
-
Intellectual Property: A solved crystal structure provides a unique and defensible fingerprint of a novel chemical entity, strengthening patent applications.
While techniques like NMR, IR, and mass spectrometry provide valuable structural information, only X-ray crystallography can deliver the unambiguous, high-resolution spatial arrangement of atoms in the solid state.[2]
A Comparative Analysis: Learning from Analogs
In the absence of a published crystal structure for this compound, we can infer its likely structural parameters by comparing them with known structures of related oxazole and isoxazole derivatives. This comparative approach is a powerful tool in crystallography for validating new structures and understanding the influence of substituent changes on molecular geometry and crystal packing.
| Parameter | 2,5-diphenyloxazole[3] | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[4] | Expected for this compound |
| Crystal System | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | Common space groups for small organic molecules |
| Key Bond Lengths (Å) | |||
| O1-C2 | 1.365 | 1.423 (O-N) | ~1.37 |
| C2-N3 | 1.311 | 1.303 (C=N) | ~1.31 |
| N3-C4 | 1.389 | 1.384 | ~1.39 |
| C4-C5 | 1.345 | 1.420 | ~1.35 |
| C5-O1 | 1.370 | 1.346 | ~1.37 |
| Key Bond Angles (°) | |||
| C5-O1-C2 | 104.5 | 108.9 (C-O-N) | ~104-106 |
| O1-C2-N3 | 115.0 | 110.1 (O-N-C) | ~114-116 |
| C2-N3-C4 | 108.9 | 105.3 | ~108-110 |
| N3-C4-C5 | 110.8 | 111.4 | ~110-112 |
| C4-C5-O1 | 110.8 | 104.2 | ~110-112 |
Analysis of Comparative Data:
The data from 2,5-diphenyloxazole provides a baseline for the oxazole ring itself. The isoxazole derivative, while having a different heteroatom arrangement, offers insight into the influence of a carboxylate substituent. We can anticipate that the bond lengths and angles within the oxazole ring of this compound will be similar to those of 2,5-diphenyloxazole. The presence of the methyl and methyl carboxylate groups is expected to influence the crystal packing through potential weak hydrogen bonding and van der Waals interactions.
Experimental Workflow: From Powder to Structure
The following section details a robust, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis of this compound
A common route to synthesizing 2,5-disubstituted oxazoles is the van Leusen reaction.[5]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate aldehyde (1.0 eq) in methanol.
-
Reagent Addition: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[6][7] Several techniques can be employed, and the choice of method and solvent is critical.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly.[3][8]
-
Protocol: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a near-saturated solution. Filter the solution into a clean vial and cover it with a perforated cap or parafilm to allow for slow solvent evaporation.
-
-
Vapor Diffusion: This technique is particularly effective for small quantities of material.[8] It involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Protocol: Dissolve the compound in a small amount of a relatively non-volatile solvent and place this in a small, open vial. Place this smaller vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[7] Crystals form at the interface between the two liquids.
Workflow for Crystallization:
Caption: Workflow for obtaining single crystals for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Once a suitable single crystal is obtained, the process of determining the crystal structure can begin.[5]
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. For organic compounds, this process is often aided by software packages that can automatically solve and refine the structure.[2] In cases where only polycrystalline powder is available, structure determination can still be possible, though it is more challenging.[9][10][11]
X-ray Diffraction Workflow:
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. PPXRD - Abstract Submission Form [icdd.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl 2-methyloxazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-methyloxazole-5-carboxylate (CAS No: 651059-70-0), ensuring the protection of personnel and the environment. Beyond a simple checklist, this document delves into the causality behind each procedural choice, grounded in the known hazard profile of the compound.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic organic compound.[1][2] While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate potential hazards that must be addressed. The primary risks associated with this chemical are related to irritation.[3] A thorough risk assessment is the first step in ensuring safe handling and disposal.
Table 1: Hazard Profile of this compound
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3][4] |
These hazards necessitate careful handling to avoid direct contact and inhalation. The precautionary statements provided by suppliers underscore the importance of preventative measures.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard profile, the following personal protective equipment must be worn when handling this compound, particularly during disposal procedures where the risk of exposure may be higher.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[5]
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5][7] Always work in a well-ventilated area, preferably within a chemical fume hood.[6][8]
Spill Management: Immediate and Controlled Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[6]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste.[5][9]
-
Decontaminate the Area: Clean the spill area with soap and water.[10]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[5]
Disposal Protocol for this compound
The disposal of this compound must be handled as special waste, managed by a licensed disposal company in accordance with all local, regional, and national regulations.[11] Do not dispose of this chemical down the drain or in regular trash.[7]
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this waste from incompatible materials such as strong oxidizing agents, strong bases, and amines to prevent hazardous reactions.[8]
-
-
Containerization:
-
Place the waste in a designated, chemically compatible, and sealable container. Ensure the container is in good condition with no leaks or cracks.
-
Do not overfill the container. Leave adequate headspace to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[7]
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 651059-70-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.ambeed.com [file.ambeed.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
